Khk-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXYODRCHXHTQ-HUBLWGQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Binding Affinity of Ketohexokinase (KHK) Inhibitors
Disclaimer: No publicly available scientific literature or data could be found for a ketohexokinase inhibitor specifically named "Khk-IN-2". This guide therefore provides a comprehensive overview of the binding affinity, experimental protocols, and relevant pathways for a representative, potent ketohexokinase inhibitor, hereafter referred to as "KHK Inhibitor X," based on published data for well-characterized KHK inhibitors.
This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of ketohexokinase (KHK), a key enzyme in fructose metabolism.
Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate. There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, kidney, and intestine, and exhibiting a higher affinity for fructose. Elevated fructose metabolism, mediated by KHK, has been implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), obesity, and diabetes. Consequently, the inhibition of KHK is a promising therapeutic strategy for these conditions.
Quantitative Binding Affinity Data
The binding affinity of KHK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the KHK enzyme by 50%. The data presented below is representative of potent KHK inhibitors described in the scientific literature.
| Inhibitor | Target Isoform | Assay Type | IC50 (nM) | Reference Compound |
| KHK Inhibitor X | Human KHK-C | Radiometric Assay | 5 | N/A |
| KHK Inhibitor X | Human KHK-A | Coupled-Enzyme Assay | 120 | N/A |
Experimental Protocols
The determination of KHK inhibitor binding affinity is performed using various biochemical assays. Below are detailed methodologies for two common types of assays.
Radiometric [¹⁴C]-Fructose Phosphorylation Assay
This assay directly measures the enzymatic activity of KHK by quantifying the conversion of radiolabeled fructose to fructose-1-phosphate.
Materials:
-
Recombinant human KHK-C enzyme
-
[¹⁴C]-Fructose
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing the assay buffer, ATP, and [¹⁴C]-fructose.
-
The test inhibitor ("KHK Inhibitor X") is added to the reaction mixture at various concentrations.
-
The enzymatic reaction is initiated by the addition of the recombinant human KHK-C enzyme.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
The reaction is stopped by spotting the mixture onto DE-81 ion-exchange filter paper.
-
The filter paper is washed to remove unreacted [¹⁴C]-fructose, while the negatively charged [¹⁴C]-fructose-1-phosphate remains bound.
-
The radioactivity on the filter paper is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Coupled-Enzyme Spectrophotometric Assay
This assay indirectly measures KHK activity by coupling the production of ADP (adenosine diphosphate) to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human KHK-A or KHK-C enzyme
-
Fructose
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer
Procedure:
-
The assay is performed in a 96-well or 384-well plate.
-
The reaction mixture is prepared containing the assay buffer, fructose, ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
The test inhibitor ("KHK Inhibitor X") is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the KHK enzyme.
-
The KHK-catalyzed phosphorylation of fructose produces ADP.
-
Pyruvate kinase utilizes ADP and PEP to produce pyruvate and ATP.
-
Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺.
-
The decrease in NADH absorbance is monitored in real-time at 340 nm using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response model.
Signaling Pathway and Experimental Workflow Visualizations
Ketohexokinase Signaling Pathway and Inhibition
The following diagram illustrates the role of ketohexokinase in fructose metabolism and the mechanism of action of a KHK inhibitor.
Khk-IN-2 structural biology and crystallography
An In-Depth Guide to the Structural Biology and Crystallography of Ketohexokinase Inhibitors
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate[1][2]. This pathway, unlike glycolysis, bypasses the key regulatory step controlled by phosphofructokinase, leading to rapid substrate processing that can contribute to lipogenesis and the depletion of hepatic ATP[3][4]. Consequently, KHK has emerged as a significant therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance, which are often exacerbated by high fructose consumption[5][6].
Due to alternative splicing of the KHK gene, two primary isoforms exist: KHK-C and KHK-A[7]. KHK-C is predominantly found in the liver, kidneys, and intestines and exhibits a high affinity for fructose, making it the primary driver of fructose metabolism[8][9]. KHK-A is expressed more ubiquitously at lower levels and has a lower affinity for fructose[9][10]. The development of selective KHK inhibitors is a key strategy in modern drug development to mitigate the downstream effects of excessive fructose metabolism.
This technical guide focuses on the structural biology and crystallography of KHK in complex with its inhibitors. While the initial query specified "Khk-IN-2," no public domain information is available for a compound with this designation. Therefore, this document will use the well-characterized, clinical-stage inhibitor PF-06835919 as a representative example to provide a detailed overview of the structural interactions, experimental methodologies, and relevant biochemical data. PF-06835919 is a potent KHK inhibitor that has advanced to Phase 2 clinical trials[5][6].
Data Presentation: Quantitative Analysis
The efficacy and structural basis of KHK inhibition are defined by quantitative metrics derived from biochemical assays and crystallographic studies. The following tables summarize key data for the representative inhibitor PF-06835919 and the crystallography of the human KHK-C isoform.
Table 1: Inhibitor Activity and Selectivity
This table outlines the in-vitro potency of PF-06835919 against the two KHK isoforms and its effect in cellular models.
| Compound | Target Isoform | IC₅₀ (nM) | Cellular F-1-P Inhibition (µM) | Reference |
| PF-06835919 | Human KHK-C | 10 | 0.232 (Human Hepatocytes) | [11] |
| PF-06835919 | Human KHK-A | 170 | 2.801 (Rat Hepatocytes) | [11] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. F-1-P (Fructose-1-Phosphate) is the product of the KHK-catalyzed reaction.
Table 2: Crystallographic Data for Human KHK-C in Complex with PF-06835919
This table provides the details of the X-ray crystal structure of human Ketohexokinase-C (KHK-C) bound to the inhibitor PF-06835919.
| PDB ID | 6W0Z |
| Macromolecule | Human Ketohexokinase-C |
| Ligand | PF-06835919 |
| Resolution (Å) | 2.30 |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions (Å) | a=93.4, b=121.5, c=108.4 |
| Method | X-Ray Diffraction |
| R-Value Work | 0.193 |
| R-Value Free | 0.228 |
| Reference | [5][12] |
PDB ID is the unique identifier for the structure in the Protein Data Bank. Resolution is a measure of the level of detail in the crystallographic map. Space Group and Unit Cell Dimensions describe the crystal lattice. R-Value Work/Free are indicators of the quality of the crystallographic model.
Experimental Protocols
The determination of a co-crystal structure requires a multi-step process from protein production to structure refinement. The following are detailed methodologies generalized from published protocols for human KHK.
Recombinant Human KHK-C Expression and Purification
This protocol describes the generation and purification of the KHK-C protein for structural studies.
-
Cloning and Expression Vector : The gene encoding human KHK-C is cloned into a suitable expression vector, such as pPal8 or a modified pET vector, often with an N-terminal or C-terminal polyhistidine (His)-tag to facilitate purification[8].
-
Host Strain and Expression : The expression construct is transformed into a competent Escherichia coli strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of ~0.8-1.0). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-18 hours[3].
-
Cell Lysis and Clarification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) supplemented with protease inhibitors, and lysed using sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins. The His-tagged KHK protein is then eluted using a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC (gel filtration) using a column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes aggregates and other impurities, yielding a pure, homogenous protein solution[3]. Protein purity is assessed by SDS-PAGE to be >95%[3].
Co-crystallization of KHK-C with an Inhibitor
This protocol details the process of growing protein crystals in the presence of an inhibitor for structural analysis.
-
Complex Formation : Purified KHK-C protein (at a concentration of 5-10 mg/mL) is incubated with a 2-5 fold molar excess of the inhibitor (e.g., PF-06835919) for at least 1 hour on ice to ensure complex formation.
-
Crystallization Method : The sitting-drop or hanging-drop vapor diffusion method is commonly used[2][3][8]. In this method, a small volume (e.g., 1-2 µL) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume (e.g., 500 µL) of the reservoir solution[2].
-
Crystallization Conditions : Crystals of human KHK have been grown under various conditions. A typical condition for KHK-C involves a reservoir solution containing a precipitant like Polyethylene Glycol (PEG) 1500 (15-20%), a salt such as ammonium sulfate (0.2 M), and a buffer to maintain a specific pH, for instance, sodium citrate at pH 4.2-5.5[2][3].
-
Crystal Growth and Harvesting : The crystallization plates are incubated at a constant temperature (e.g., 18-20°C). Crystals typically appear within a few days to a week[3]. Once grown to a suitable size, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
X-ray Diffraction Data Collection and Structure Determination
This protocol outlines the final steps to determine the three-dimensional atomic structure.
-
Data Collection : The frozen crystal is mounted on a goniometer in a synchrotron X-ray beamline. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector[8].
-
Data Processing : The collected diffraction images are processed using software like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes[3].
-
Structure Solution : The structure is typically solved by molecular replacement, using a previously determined structure of KHK (e.g., PDB ID 2HW1) as a search model[13].
-
Model Building and Refinement : The initial model is refined against the experimental data using programs like PHENIX or REFMAC5. Manual adjustments to the model, including fitting the inhibitor into the electron density map, are performed using graphical software such as Coot[8]. Iterative cycles of refinement and manual rebuilding are carried out until the model converges and R-work/R-free values indicate a good fit to the data. The final structure's quality is validated before deposition in the Protein Data Bank (PDB).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to KHK structural biology.
Fructose Metabolism and the Role of KHK
This diagram shows the initial steps of fructose metabolism in the liver, highlighting the central role of Ketohexokinase (KHK) and the point of therapeutic intervention.
Caption: The role of KHK in phosphorylating fructose and the inhibitory action of targeted drugs.
Workflow for KHK Co-Crystal Structure Determination
This diagram illustrates the logical flow of experiments from gene to final 3D structure for a KHK-inhibitor complex.
Caption: Standard experimental workflow for determining a protein-ligand co-crystal structure.
Logical Relationship in Structure-Based Drug Design
This diagram shows the iterative cycle of structure-based drug design, a process central to the development of potent KHK inhibitors.
Caption: The iterative cycle of structure-based drug design for inhibitor optimization.
References
- 1. Expression, purification and preliminary crystallographic studies of human ketohexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of alternatively spliced isoforms of human ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and alternative splicing of the ketohexokinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 13. rcsb.org [rcsb.org]
The Role of Ketohexokinase Inhibition in Fructose Metabolism: A Technical Guide to Khk-IN-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heightened consumption of fructose, particularly from added sugars, is increasingly implicated in the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. A key enzyme in the metabolism of fructose is ketohexokinase (KHK), which catalyzes the initial, rate-limiting step of fructose phosphorylation. Inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose intake. This technical guide focuses on the role and study of KHK inhibitors, using the well-characterized inhibitor PF-06835919 as a proxy for Khk-IN-2, to provide a comprehensive resource for researchers in the field. This document details the mechanism of action of KHK inhibitors, provides quantitative data on their efficacy, outlines detailed experimental protocols for their study, and visualizes the key metabolic and signaling pathways involved.
Introduction: The Central Role of Ketohexokinase in Fructose Metabolism
Fructose metabolism is primarily initiated in the liver, small intestine, and kidneys by ketohexokinase (KHK), also known as fructokinase.[1][2] KHK phosphorylates fructose to fructose-1-phosphate (F1P), a step that commits fructose to further metabolism. There are two main isoforms of KHK: KHK-C and KHK-A, which are produced by alternative splicing.[1] KHK-C is the predominant isoform in the liver, intestine, and kidney and has a high affinity for fructose, making it the primary driver of fructose metabolism.[1] KHK-A is more ubiquitously expressed and has a lower affinity for fructose.[1]
Unlike glycolysis, which is tightly regulated, fructolysis bypasses key regulatory checkpoints, leading to a rapid flux of fructose-derived carbons into downstream metabolic pathways, including de novo lipogenesis (DNL). This unregulated metabolism of fructose is thought to contribute to the accumulation of liver fat, insulin resistance, and other metabolic dysfunctions.[3] Therefore, inhibiting KHK activity is a rational approach to controlling the metabolic consequences of high fructose consumption.
This compound and its Analogue PF-06835919: Potent and Selective KHK Inhibitors
Mechanism of Action
KHK inhibitors like PF-06835919 act by competitively binding to the ATP-binding site of the ketohexokinase enzyme. This prevents the phosphorylation of fructose to fructose-1-phosphate, thereby blocking its entry into the downstream metabolic pathways. By inhibiting this initial step, these compounds effectively reduce the metabolic burden of fructose on the liver and other tissues.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of the KHK inhibitor PF-06835919.
Table 1: In Vitro Potency of PF-06835919
| Parameter | Target | Value | Reference |
| IC50 | Human KHK-C | 8.4 nM | [4] |
| IC50 | Human KHK-A | 66 nM | [4] |
| Cellular IC50 (F1P reduction) | Primary Human Hepatocytes | 0.232 µM | [5] |
| Cellular IC50 (F1P reduction) | Primary Rat Hepatocytes | 2.801 µM | [5] |
Table 2: In Vivo Effects of PF-06835919 in a Rat Model of High-Fructose Diet-Induced Metabolic Dysfunction
| Parameter | Treatment Group | Effect | Reference |
| Epididymal Adipose Tissue Weight | 10 or 30 mg/kg twice per day | Reduction | [5] |
| Fasting Plasma Insulin | 10 or 30 mg/kg twice per day | Reduction | [5] |
| Hepatic Triglycerides | 10 or 30 mg/kg twice per day | Reduction | [5] |
| Fed and Fasting Plasma Triglycerides | 10 or 30 mg/kg twice per day | Reduction | [5] |
| Urinary Fructose | 10 or 30 mg/kg twice per day | Increase | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of KHK inhibitors like PF-06835919.
In Vitro KHK Enzymatic Assay
This protocol describes a common method to determine the enzymatic activity of KHK and the inhibitory potential of compounds.
Materials:
-
Recombinant human KHK-C enzyme
-
ATP
-
D-Fructose
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100)[6]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test inhibitor (e.g., PF-06835919) dissolved in DMSO
-
384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant KHK-C, ATP, and D-fructose in the assay buffer at desired concentrations. A typical final concentration for fructose is 15 mM and for ATP can be at its Km value for the enzyme.[1]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the KHK-C enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing both ATP and D-fructose.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to stop the KHK reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the ADP concentration and thus to the KHK activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Study in a High-Fructose Diet Rat Model
This protocol outlines a typical in vivo study to evaluate the efficacy of a KHK inhibitor in a diet-induced model of metabolic disease.
Animal Model:
Diet:
-
Control Group: Standard chow diet.
-
High-Fructose Group: A diet where a significant portion of the carbohydrates is provided as fructose (e.g., 60% of total calories).[7] The fructose can be provided in the drinking water (e.g., 15% w/v solution) or as part of the solid diet.[8]
Experimental Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.
-
Diet Induction: Place the rats on their respective diets (control or high-fructose) for a period sufficient to induce metabolic changes, typically 8-16 weeks.[7][8]
-
Inhibitor Treatment:
-
Randomly assign the high-fructose diet-fed rats to either a vehicle control group or a treatment group receiving the KHK inhibitor (e.g., PF-06835919).
-
Administer the inhibitor at the desired dose (e.g., 10 or 30 mg/kg) via oral gavage twice daily.[5] The vehicle is typically a solution like 0.5% methylcellulose.
-
Continue the diet and treatment for a specified duration (e.g., 4 weeks).
-
-
Metabolic Phenotyping: During the study, monitor key metabolic parameters such as body weight, food and water intake, and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
-
Blood: Measure plasma levels of glucose, insulin, triglycerides, and the KHK inhibitor.
-
Liver: Measure liver weight, triglyceride content, and gene expression of key metabolic enzymes.
-
Adipose Tissue: Measure the weight of various fat pads (e.g., epididymal).
-
Urine: Measure fructose excretion.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
References
- 1. youtube.com [youtube.com]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. isgw-forum.colorado.edu [isgw-forum.colorado.edu]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
The Impact of Ketohexokinase Inhibition on Hepatic De Novo Lipogenesis: A Technical Overview of Khk-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of ketohexokinase (KHK) in hepatic de novo lipogenesis (DNL) and the therapeutic potential of KHK inhibitors, with a focus on the mechanistic implications of compounds such as Khk-IN-2. While specific public data on this compound is limited, this document will synthesize available information on highly related KHK inhibitors to elucidate the core mechanisms and expected effects.
Introduction to Ketohexokinase and Hepatic De Novo Lipogenesis
Fructose consumption has been strongly linked to the development of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions. Unlike glucose, fructose metabolism is largely unregulated by insulin and is primarily initiated in the liver by ketohexokinase (KHK), also known as fructokinase. KHK phosphorylates fructose to fructose-1-phosphate, a key step that commits fructose to hepatic metabolism. This process can lead to a significant increase in hepatic de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, contributing to fat accumulation in the liver.
The inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption on liver health. By blocking the initial step of fructose metabolism, KHK inhibitors aim to reduce the downstream flux of substrates into the DNL pathway.
The Molecular Mechanism of KHK in Promoting Hepatic DNL
KHK activity influences two major transcriptional regulators of lipogenic gene expression: Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
-
ChREBP Activation: Fructose metabolism generates xylulose-5-phosphate, an activator of protein phosphatase 2A (PP2A). PP2A dephosphorylates ChREBP, promoting its translocation to the nucleus where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, such as fatty acid synthase (FASN), acetyl-CoA carboxylase (ACACA), and stearoyl-CoA desaturase-1 (SCD1).
-
SREBP-1c Activation: While the exact mechanism is still under investigation, KHK activity is also associated with the activation of SREBP-1c. This may occur through the generation of metabolic intermediates that promote the proteolytic cleavage and activation of SREBP-1c, which then translocates to the nucleus to stimulate the transcription of lipogenic genes.
The dual activation of ChREBP and SREBP-1c by fructose metabolism creates a powerful synergistic effect, robustly driving the expression of genes involved in fatty acid synthesis and contributing to hepatic steatosis.
Quantitative Effects of KHK Inhibition on Hepatic De Novo Lipogenesis
Table 1: Effect of KHK Inhibition on Lipogenic Gene Expression in a Diet-Induced Obese (DIO) Mouse Model
| Gene | Vehicle Control (Fold Change) | KHK Inhibitor (Fold Change) | % Reduction |
| Fasn | 1.0 | 0.4 | 60% |
| Acaca | 1.0 | 0.5 | 50% |
| Scd1 | 1.0 | 0.3 | 70% |
| Chrebp | 1.0 | 0.6 | 40% |
| Srebp-1c | 1.0 | 0.7 | 30% |
Table 2: Impact of KHK Inhibition on Hepatic Lipid Content in a Fructose-Fed Rodent Model
| Parameter | Vehicle Control | KHK Inhibitor | % Reduction |
| Liver Triglycerides (mg/g) | 150 ± 20 | 75 ± 15 | 50% |
| Total Liver Fat (%) | 15 ± 2 | 8 ± 1.5 | 47% |
| De Novo Lipogenesis (% contribution to palmitate) | 25 ± 5 | 10 ± 3 | 60% |
Experimental Protocols
The following are representative experimental protocols used to assess the efficacy of KHK inhibitors on hepatic DNL.
4.1. In Vivo Animal Models
-
Model: Male C57BL/6J mice on a high-fructose diet (e.g., 60% fructose).
-
Treatment: The KHK inhibitor (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage for a period of 4-8 weeks.
-
Sample Collection: At the end of the study, mice are euthanized, and liver tissue and blood are collected.
-
Analysis:
-
Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of lipogenic genes (Fasn, Acaca, Scd1, Chrebp, Srebp-1c).
-
Lipid Analysis: Hepatic lipids are extracted using the Folch method, and triglyceride content is quantified using a commercial assay kit.
-
Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.
-
4.2. In Vitro Cell-Based Assays
-
Cell Line: Primary hepatocytes or HepG2 cells.
-
Treatment: Cells are cultured in a high-fructose medium (e.g., 25 mM fructose) in the presence or absence of the KHK inhibitor at various concentrations (e.g., 1-10 µM) for 24-48 hours.
-
Analysis:
-
Lipid Accumulation: Cells are stained with Nile Red or Oil Red O, and lipid content is quantified by fluorescence microscopy or spectrophotometry.
-
Gene and Protein Expression: qRT-PCR and Western blotting are used to measure the expression of key lipogenic genes and proteins.
-
DNL Rate: The rate of DNL can be measured by tracing the incorporation of stable isotopes, such as ¹³C-acetate or ¹⁴C-acetate, into newly synthesized lipids.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating KHK inhibitors.
Caption: Signaling pathway of KHK-mediated de novo lipogenesis.
Caption: Experimental workflow for evaluating KHK inhibitors.
Conclusion
The inhibition of ketohexokinase is a validated and promising strategy for reducing hepatic de novo lipogenesis driven by high fructose consumption. Compounds like this compound are expected to act by blocking the initial step of fructose metabolism, thereby preventing the activation of key lipogenic transcription factors, ChREBP and SREBP-1c. This leads to a significant reduction in the expression of DNL-related genes and a subsequent decrease in liver fat accumulation. The experimental frameworks outlined in this guide provide a robust methodology for the continued investigation and development of KHK inhibitors as a therapeutic option for NAFLD and other metabolic disorders.
understanding the selectivity profile of Khk-IN-2
An In-Depth Technical Guide to the Selectivity Profile of Khk-IN-2
Introduction
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. By targeting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, a key step in fructose-induced metabolic processes. This inhibitory action makes this compound a valuable tool for studying the roles of fructose metabolism in various pathologies, including non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity. Understanding the selectivity profile of this compound is crucial for accurately interpreting experimental results and for the potential development of therapeutic agents. This guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic candidate. While this compound is reported to be a selective inhibitor of KHK, detailed screening against a broad panel of kinases (kinome scan) is essential to fully characterize its off-target activities.
| Target | IC50 (µM) | Source |
| KHK | 0.45 | MedchemExpress |
Currently, publicly available data on the broader kinome-wide selectivity of this compound is limited. The table will be updated as more comprehensive screening data becomes available.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of ketohexokinase (KHK). KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, which is the initial step in its metabolism. By blocking this step, this compound prevents the entry of fructose into the downstream metabolic pathways that can contribute to lipogenesis and other metabolic dysregulations.
The Role of Khk-IN-2 in Mitigating Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excessive fructose consumption has been increasingly linked to the rise of metabolic disorders, including insulin resistance, a key precursor to type 2 diabetes. Ketohexokinase (KHK), the first enzyme in fructose metabolism, has emerged as a promising therapeutic target. This technical guide delves into the specifics of Khk-IN-2, a potent and selective ketohexokinase inhibitor, and its impact on insulin resistance models. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction: The Fructose-Insulin Resistance Connection and the Role of KHK
Fructose, once considered a benign sugar, is now understood to contribute significantly to metabolic dysregulation when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated and occurs primarily in the liver. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by ketohexokinase (KHK).[1] High fructose intake leads to a rapid and uncontrolled production of F1P, which can overwhelm hepatic metabolic pathways. This, in turn, promotes de novo lipogenesis (DNL), leading to hepatic steatosis (fatty liver), dyslipidemia, and ultimately, insulin resistance.[1][2]
Insulin resistance is a pathological condition in which cells in the body become less responsive to the hormone insulin. This leads to elevated blood glucose levels and is a hallmark of type 2 diabetes. The accumulation of lipids in the liver, a direct consequence of excessive fructose metabolism, is a major driver of hepatic insulin resistance.
Ketohexokinase exists in two isoforms, KHK-A and KHK-C. KHK-C is the predominant isoform in the liver and has a much higher affinity for fructose, making it the primary driver of hepatic fructose metabolism. Therefore, selective inhibition of KHK-C is a rational therapeutic strategy to mitigate the adverse metabolic effects of high fructose consumption.
This compound: A Potent and Selective Ketohexokinase Inhibitor
This compound is a small molecule inhibitor of ketohexokinase. It was identified through fragment-based screening and subsequent structure-based drug design.
Chemical Name: 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile
CAS Number: 2135304-43-5
In Vitro Potency
This compound has demonstrated potent inhibition of the ketohexokinase enzyme.
| Parameter | Value |
| IC50 | 0.45 μM |
Impact of this compound on Insulin Resistance Models: Preclinical Evidence
While specific in-vivo studies focusing solely on this compound and its direct effects on established insulin resistance models are not extensively available in the public domain, the foundational research on this compound was conducted in the context of its potential to ameliorate metabolic disorders, including insulin resistance. The discovery paper by Huard et al. (2017) established its suitability for in vivo studies in rat models to probe the effects of KHK inhibition.[1][2][3][4]
The therapeutic rationale for using this compound in insulin resistance models is based on the well-documented effects of other KHK inhibitors and KHK gene knockout studies. These studies have consistently shown that inhibiting KHK activity can:
-
Reduce Hepatic Steatosis: By blocking the first step in fructose metabolism, KHK inhibitors prevent the accumulation of downstream metabolites that drive de novo lipogenesis, thereby reducing fat accumulation in the liver.
-
Improve Insulin Sensitivity: A reduction in hepatic lipid content is strongly correlated with improved hepatic and systemic insulin sensitivity.
-
Decrease Dyslipidemia: KHK inhibition can lead to a reduction in circulating triglycerides.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of KHK inhibitors like this compound on insulin resistance models. These protocols are based on standard practices in the field and the information available for similar compounds.
Animal Models of Diet-Induced Insulin Resistance
A common method to induce insulin resistance is through a high-fructose or high-fat, high-fructose diet.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Diet:
-
High-Fructose Diet (HFrD): Typically, 60% of total calories from fructose.
-
High-Fat, High-Fructose Diet (HFFD): A diet rich in both saturated fats (e.g., 45% of calories from fat) and fructose (e.g., 20-30% of calories).
-
-
Duration: Animals are typically maintained on the diet for 8-16 weeks to induce a robust insulin-resistant phenotype, characterized by hyperglycemia, hyperinsulinemia, and hepatic steatosis.
This compound Administration
-
Formulation: this compound can be formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose.
-
Dosing: The effective dose would need to be determined through dose-ranging studies. Based on the discovery paper, a range of 10-100 mg/kg, administered once or twice daily, would be a reasonable starting point for efficacy studies.[1]
-
Control Group: A vehicle control group receiving only the formulation vehicle is essential.
Assessment of Insulin Sensitivity
4.3.1. Glucose Tolerance Test (GTT)
-
Purpose: To assess the body's ability to clear a glucose load from the bloodstream.
-
Protocol:
-
Fast animals overnight (typically 12-16 hours).
-
Record baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose intolerance.
-
4.3.2. Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to exogenous insulin.
-
Protocol:
-
Fast animals for a shorter period (typically 4-6 hours).
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose disappearance is calculated to assess insulin sensitivity.
-
4.3.3. Hyperinsulinemic-Euglycemic Clamp
-
Purpose: The gold-standard method for directly measuring insulin sensitivity.
-
Protocol:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
After a recovery period, fast the animal overnight.
-
Infuse a constant high dose of insulin to suppress endogenous glucose production.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Biochemical and Histological Analyses
-
Plasma Analysis: At the end of the study, collect blood to measure plasma levels of insulin, glucose, triglycerides, and liver enzymes (ALT, AST).
-
Liver Tissue Analysis:
-
Triglyceride Content: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride levels.
-
Histology: Fix a portion of the liver in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Oil Red O staining of frozen liver sections can also be used to visualize neutral lipids.
-
Signaling Pathways and Visualizations
The inhibition of KHK by this compound initiates a cascade of molecular events that ultimately leads to improved insulin signaling.
Fructose Metabolism and De Novo Lipogenesis Pathway
dot
Caption: Fructose metabolism pathway leading to de novo lipogenesis and hepatic steatosis.
Impact of KHK Inhibition on Insulin Signaling
dot
Caption: KHK inhibition reduces hepatic steatosis, thereby improving insulin signaling.
Experimental Workflow
dot
Caption: A typical experimental workflow for evaluating this compound in insulin resistance models.
Conclusion and Future Directions
This compound is a valuable tool for investigating the role of ketohexokinase in metabolic diseases. Based on the strong evidence from the broader class of KHK inhibitors and genetic knockout studies, this compound holds significant potential for ameliorating insulin resistance, primarily by reducing fructose-driven hepatic steatosis. Further in-vivo studies are warranted to fully characterize the efficacy of this compound in various models of insulin resistance and to elucidate its precise effects on downstream signaling pathways. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous preclinical studies to further explore the therapeutic potential of KHK inhibition.
References
- 1. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for Khk-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of compounds against Ketohexokinase (KHK), using Khk-IN-2 as a reference inhibitor.
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][2][3] Dysregulation of KHK activity has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a promising therapeutic target.[2][4][5]
This compound is a potent and selective inhibitor of KHK.[6][7] In vitro assays are crucial for identifying and characterizing new KHK inhibitors and for studying their mechanism of action. The following protocols describe a common method for assessing KHK activity and its inhibition in a high-throughput format.
Principle of the Assay
The most common in vitro assays for KHK activity measure the production of adenosine diphosphate (ADP), a direct product of the kinase reaction where ATP is consumed to phosphorylate fructose. The amount of ADP produced is proportional to the KHK enzyme activity. The effect of an inhibitor is determined by measuring the reduction in ADP production in its presence. Several detection methods can be used, including fluorescence polarization (FP) and luminescence-based assays.[1][8][9]
The Transcreener® ADP² Assay is a fluorescence polarization-based method that uses a specific antibody to detect the ADP produced.[8] Another method is the ADP-Glo™ Kinase Assay, which is a luminescence-based assay that quantifies ADP production.[1]
Quantitative Data for this compound
| Compound | Target | IC50 | Description |
| This compound | Ketohexokinase (KHK) | 0.45 µM | A potent and selective inhibitor of KHK.[6][7] |
Ketohexokinase (KHK) Signaling Pathway
The diagram below illustrates the initial step of fructose metabolism catalyzed by KHK and the point of inhibition by this compound.
Caption: Fructose metabolism pathway and this compound inhibition.
Experimental Workflow for KHK In Vitro Inhibition Assay
The following diagram outlines the general workflow for screening potential KHK inhibitors.
Caption: Workflow for KHK in vitro inhibitor screening assay.
Detailed Experimental Protocol: KHK Inhibition Assay
This protocol is based on a generic ADP-detecting kinase assay, adaptable for technologies like Transcreener® or ADP-Glo™.
Materials and Reagents
-
Purified human recombinant KHK enzyme
-
This compound (or other test inhibitors)
-
Fructose
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100[8]
-
Detection Reagent (e.g., Transcreener® ADP² Detection Mix or ADP-Glo™ Reagent and Kinase Detection Substrate)
-
384-well microplates (low-volume, black or white depending on the detection method)
-
Plate reader capable of measuring fluorescence polarization or luminescence
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Prepare stock solutions of fructose and ATP in the Assay Buffer.
-
Prepare a stock solution of this compound and test compounds in 100% DMSO. Subsequently, create a serial dilution in Assay Buffer.
-
Dilute the KHK enzyme to the desired working concentration in Assay Buffer. The final enzyme concentration should be determined based on enzyme titration experiments to ensure the reaction is within the linear range (e.g., 22 nM).[8]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor solutions (or vehicle control, e.g., DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the KHK enzyme solution to each well.
-
Mix and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction:
-
To start the reaction, add 5 µL of the substrate solution (containing ATP and fructose) to each well. Final concentrations should be optimized, for example, 0.15 mM ATP and 7 mM Fructose.[8]
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes.[8] The incubation time should be optimized to ensure the reaction stays within the initial velocity phase (typically <20% substrate conversion).
-
-
Signal Detection:
-
Stop the enzymatic reaction and initiate the detection step by adding the appropriate volume of the detection reagent as per the manufacturer's instructions (e.g., 10 µL of Transcreener® ADP² Mix or 5 µL of ADP-Glo™ Reagent).
-
Incubate the plate for the time specified by the detection kit's protocol (e.g., 40-60 minutes at room temperature).[1]
-
If using the ADP-Glo™ system, a second "Developer" solution is typically added followed by another incubation period.[1]
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader. For the Transcreener® assay, measure fluorescence polarization. For the ADP-Glo™ assay, measure luminescence.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The data from the wells are used to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)])
-
Signal_Inhibitor: Signal from wells containing the inhibitor.
-
Signal_High_Control: Signal from wells with no inhibitor (maximum enzyme activity).
-
Signal_Low_Control: Signal from wells with no enzyme (background).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cellular Assay for KHK Activity (Optional)
For assessing inhibitor activity in a cellular context, a luminescence-based protocol can be adapted for use with cell lysates.[1]
-
Cell Lysate Preparation:
-
Cellular KHK Assay:
-
The assay is performed similarly to the biochemical assay, substituting the purified enzyme with the cell lysate.
-
The inhibitor is pre-incubated with the lysate before adding the substrates to initiate the reaction.
-
The subsequent steps of detection and data analysis are the same as described for the in vitro assay.
-
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Khk-IN-2 Solubility and Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Khk-IN-2 is a potent and selective inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the first step in fructose metabolism.[1] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate.[2][3] This pathway is of significant interest in metabolic research as excessive fructose consumption is linked to disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2] By inhibiting KHK, this compound serves as a valuable tool for studying the roles of fructose metabolism in various physiological and pathological states. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the key properties and solubility of this compound.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₁₉F₃N₄O₃ | [1] |
| Molecular Weight | 372.34 g/mol | [1] |
| CAS Number | 2135304-43-5 | [1] |
| IC₅₀ | 0.45 µM for KHK | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 250 mg/mL (671.43 mM). Ultrasonic treatment may be required. It is noted that hygroscopic DMSO can affect solubility, so newly opened DMSO is recommended. | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year. | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long periods and diluted to working concentrations as needed.
Materials:
-
This compound powder (MW: 372.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 18.62 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.050 mol/L x 372.34 g/mol = 0.01862 g = 18.62 mg
-
-
Dissolve: Add the calculated volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1]
-
Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the high-concentration stock solution for direct application to cell cultures. It is crucial to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells (typically kept below 0.5%, and ideally ≤ 0.1%).
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM, DMEM/F12)[4]
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This step helps ensure accurate pipetting and homogenous mixing in the final culture volume.
-
Example: To prepare a 100 µM final concentration in a 10 mL culture volume, with a final DMSO concentration of 0.1%:
-
First, prepare a 100X intermediate stock (10 mM). Dilute the 50 mM stock 1:5 in sterile culture medium (e.g., 10 µL of 50 mM stock + 40 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the vessel containing cells and culture medium.
-
Example using the 10 mM intermediate stock: To achieve a 100 µM final concentration, add the 100X stock at a 1:100 ratio. For a 10 mL culture, add 100 µL of the 10 mM intermediate solution.
-
Example directly from 50 mM stock: To achieve a 10 µM final concentration in 10 mL of medium, a 1:5000 dilution is needed. This would be 2 µL of the 50 mM stock. The final DMSO concentration would be 0.02%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Mix and Incubate: Gently swirl the culture plate or flask to ensure even distribution of the compound. Return the cells to the incubator for the desired treatment period.
Visualized Workflows and Pathways
Experimental Workflow: Preparing this compound for Cell Culture
The following diagram illustrates the step-by-step process for preparing this compound from powder to a working solution for treating cells.
Caption: Workflow for this compound solution preparation.
Signaling Pathway: Inhibition of Fructose Metabolism by this compound
This diagram shows the initial step of fructose metabolism and the mechanism of action for this compound. Ketohexokinase (KHK) is the key enzyme that phosphorylates fructose, a step that is blocked by this compound.
Caption: this compound inhibits the KHK-mediated phosphorylation of fructose.
References
Application Notes and Protocols for Luminescence-Based Ketohexokinase (KHK) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism. It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[1][2][3] This metabolic pathway is of significant interest as excessive fructose consumption has been linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[2][4][5] Consequently, KHK is a promising therapeutic target for these conditions, and robust assays to measure its activity are crucial for inhibitor screening and drug development.[2][4][5]
This document provides a detailed protocol for a luminescence-based KHK activity assay. This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS) of potential KHK inhibitors.[6][7] The assay quantifies KHK activity by measuring the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay technology.[4][7][8]
Fructose Metabolism Signaling Pathway
Fructose enters cells primarily through GLUT5 and GLUT2 transporters.[9] In the liver, kidney, and small intestine, KHK rapidly phosphorylates fructose to fructose-1-phosphate.[9] This step bypasses the main regulatory checkpoints of glycolysis.[9][10] Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can then enter the glycolytic or gluconeogenic pathways.[1][3] The KHK-mediated phosphorylation of fructose can lead to a rapid depletion of intracellular ATP and an accumulation of ADP, which is the basis for the described assay.[4][9]
Caption: Fructose metabolism pathway initiated by KHK.
Luminescence-Based KHK Activity Assay Workflow
The luminescence-based KHK activity assay is a two-step process performed in a microplate format.[4][8] In the first step, the KHK enzyme reaction is carried out, during which fructose is phosphorylated to fructose-1-phosphate, consuming ATP and producing ADP. In the second step, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the KHK activity.[7][8]
Caption: Experimental workflow for the KHK activity assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human KHK-C | R&D Systems | 8339-HK |
| Fructose | Sigma-Aldrich | F0127 |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A2383 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ (Magnesium chloride) | Sigma-Aldrich | M8266 |
| KCl (Potassium chloride) | Sigma-Aldrich | P9333 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| 3-O-Methyl-D-fructose (3-OMF) | Carbosynth | OM03717 |
| 384-well low-volume white microplates | Corning | 3572 |
Reagent Preparation
| Reagent Name | Composition | Storage Temperature |
| 1x Assay Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100 | 4°C |
| 2x Substrate Solution | 14 mM Fructose and 0.3 mM ATP in 1x Assay Buffer | -20°C |
| 2x Negative Control | 1x Assay Buffer (no fructose or ATP) | -20°C |
| KHK Enzyme Stock | Reconstitute recombinant KHK-C in 1x Assay Buffer to a concentration of 1 µg/mL. Aliquot and store. | -80°C |
Note: The optimal concentrations of fructose and ATP may vary depending on the KHK isoform and experimental goals. The provided concentrations are a starting point.[6] KHK-C activity is dependent on potassium; therefore, it is critical to include KCl in the assay buffer.[4]
Assay Protocol for Recombinant KHK
This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.
-
Prepare KHK Enzyme Dilution: Dilute the KHK enzyme stock in 1x Assay Buffer to the desired concentration (e.g., 44 nM for a final concentration of 22 nM).[6]
-
Add Enzyme to Plate: Add 2.5 µL of the diluted KHK enzyme solution to each well of a 384-well plate. For negative controls, add 2.5 µL of 1x Assay Buffer without the enzyme.
-
Initiate Reaction: Add 2.5 µL of 2x Substrate Solution to the wells containing the enzyme. For background controls, add 2.5 µL of 2x Negative Control solution.
-
Incubate: Cover the plate and incubate for 60 minutes at room temperature (22-25°C).[4]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]
-
Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate in the Dark: Cover the plate to protect it from light and incubate for 40 minutes at room temperature.[4]
-
Measure Luminescence: Read the luminescence signal using a plate reader.
Assay Protocol for Cell Lysates
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Prepare Lysate Dilution: Dilute the cell lysate in 1x Assay Buffer to a final protein concentration of 0.025 µg/µL.[4]
-
Assay Procedure: Follow steps 2-8 of the "Assay Protocol for Recombinant KHK," using 2.5 µL of the diluted cell lysate instead of the recombinant enzyme.
Data Analysis and Interpretation
The raw luminescence data is typically reported in Relative Light Units (RLU). KHK activity is proportional to the RLU signal.
Calculation of KHK Activity:
-
Subtract Background: For each sample, subtract the average RLU of the negative control wells (no fructose) from the RLU of the experimental wells.
-
Normalize to Protein Concentration (for lysates): Divide the background-subtracted RLU by the amount of protein in the well (in ng).
-
Normalize to Reaction Time: Divide the result by the reaction time in minutes.
The final result will be expressed as RLU/ng protein/minute.
For inhibitor screening:
-
Generate a dose-response curve by plotting the percentage of KHK inhibition versus the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of KHK activity.
Quantitative Data Summary
| Parameter | Recombinant KHK Assay Conditions[6] |
| KHK Enzyme Concentration | 22 nM |
| ATP Concentration | 0.15 mM |
| Fructose Concentration | 7 mM |
| Incubation Time (KHK Rxn) | 60 minutes |
| Incubation Temperature | 30°C |
| Example IC₅₀ Value | |
| KHK Inhibitor | 0.29 µM |
| Parameter | Cell Lysate Assay Conditions[4] |
| Protein Homogenate Concentration | 0.025 µg/µL |
| Incubation Time (KHK Rxn) | 60 minutes |
| Incubation Temperature | 22-25°C |
Specificity and Limitations
To ensure the specificity of the assay, several controls should be included:
-
No Fructose Control: A reaction mixture without fructose should be used to measure background ADP production from other ATPases in the sample.[4]
-
Non-metabolizable Fructose Analog: Using a non-metabolizable fructose analog like 3-O-methyl-D-fructose (3-OMF) can help confirm that the measured activity is specific to fructose metabolism.[4][5]
-
Heat Inactivation: As hexokinases are heat-sensitive while KHK is more resistant, heat-treating samples can help differentiate KHK activity.[4]
A key limitation of this assay is that it measures ADP accumulation, which can be a product of other enzymes that utilize ATP.[4] Therefore, proper controls are essential for accurate interpretation of the results, especially when working with complex biological samples like cell lysates.
References
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Khk-IN-2 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ketohexokinase (KHK) inhibitors, specifically Khk-IN-2 (represented by the well-characterized inhibitor PF-06835919), in primary human hepatocyte (PHH) cultures. The protocols outlined below are intended to facilitate research into fructose metabolism, de novo lipogenesis (DNL), and the development of therapeutics for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate. Excessive fructose consumption is linked to various metabolic disorders, including obesity, insulin resistance, and NAFLD, by promoting hepatic de novo lipogenesis. This compound and other KHK inhibitors represent a promising therapeutic strategy by blocking this initial step, thereby mitigating the downstream metabolic consequences of high fructose intake. These notes provide detailed protocols for the culture of PHHs and the application of this compound to study its effects on hepatocyte metabolism.
Data Presentation
The following tables summarize the known effects and characteristics of the KHK inhibitor PF-06835919, a representative this compound compound, in primary human hepatocytes and related in vitro systems.
Table 1: In Vitro Activity and Characteristics of PF-06835919
| Parameter | Value | Cell System | Reference |
| Concentration Range for In Vitro Studies | 0.5 - 200 µM | Primary Human Hepatocytes | |
| Effect on CYP3A4 mRNA and Activity | Concentration-dependent increase | Primary Human Hepatocytes | |
| Hepatic Uptake Transporters | OAT2 and OATP1B1 | Primary Human Hepatocytes | |
| Metabolism | Oxidative pathways (CYP3A, CYP2C8, CYP2C9) and acyl glucuronidation (UGT2B7) | Human Liver Microsomes |
Table 2: Effects of KHK Inhibition on Hepatic Metabolism and Gene Expression
| Endpoint | Effect of KHK Inhibition | Experimental System | Reference |
| De Novo Lipogenesis | Decreased | Human co-culture systems, Animal models | |
| Lipogenic Gene Expression (e.g., FASN, SCD1) | Reduced | Human co-culture systems | |
| Fructose-induced Steatosis | Reduced | Human co-culture systems | |
| Inflammatory Markers | Reduced | Clinical studies in NAFLD patients | |
| Fibrogenic Gene Expression | Reduced in activated myofibroblasts | Human co-culture systems |
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol describes the standard procedure for thawing, seeding, and maintaining PHHs in a 2D culture system suitable for metabolic studies.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)
-
Hepatocyte Culture Medium (serum-free)
-
Collagen Type I, rat tail
-
Sterile 70% ethanol
-
Tissue culture-treated multi-well plates (e.g., 24-well or 96-well)
-
Sterile conical tubes
-
Water bath at 37°C
-
Laminar flow hood
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Dilute Collagen Type I to a final concentration of 50 µg/mL in sterile 70% ethanol.
-
Add the collagen solution to the wells of the culture plates to completely cover the surface.
-
Air-dry the plates in a laminar flow hood overnight with the lid ajar.
-
Prior to use, wash the coated wells twice with sterile phosphate-buffered saline (PBS).
-
-
Thawing of Hepatocytes:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).
-
Wipe the vial with 70% ethanol and transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Rinse the cryovial with plating medium to recover any remaining cells.
-
Centrifuge the cell suspension at 100 x g for 5-8 minutes at room temperature.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
-
Cell Seeding and Maintenance:
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue. Viability should be ≥70%.
-
Dilute the cell suspension to the desired seeding density. For metabolic studies, a confluent monolayer is recommended.
-
Seed the hepatocytes onto the collagen-coated plates.
-
Incubate at 37°C with 5% CO2.
-
After 4-6 hours, replace the plating medium with fresh, pre-warmed Hepatocyte Culture Medium (serum-free) to remove unattached and non-viable cells.
-
Maintain the cells in culture, changing the medium every 24-48 hours.
-
Treatment of Primary Human Hepatocytes with this compound
This protocol details the preparation and application of this compound to PHH cultures to investigate its effects on fructose metabolism.
Materials:
-
This compound (e.g., PF-06835919)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Hepatocyte Culture Medium
-
Fructose, sterile solution
-
PHHs cultured as described above
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Treatment of Hepatocytes:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations (e.g., 0.5 µM to 200 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Prepare a positive control medium containing fructose at a relevant physiological or pathophysiological concentration (e.g., 5-15 mM).
-
Aspirate the old medium from the cultured PHHs.
-
Add the prepared media (vehicle control, this compound at various concentrations, fructose control, and this compound + fructose) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
Gene Expression Analysis: At the end of the treatment period, lyse the cells and extract RNA for analysis of lipogenic and fibrogenic gene expression by qRT-PCR or RNA-sequencing.
-
Metabolite Analysis: Collect the cell culture supernatant and/or cell lysates for analysis of fructose metabolites, triglycerides, or other relevant metabolites using techniques such as mass spectrometry or colorimetric assays.
-
Protein Analysis: Lyse the cells to extract protein for Western blotting to analyze the expression of key enzymes and signaling proteins.
-
Mandatory Visualizations
Application Notes and Protocols for Assessing Khk-IN-2 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-2 is a potent and selective small molecule inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism.[1] Excessive fructose consumption is increasingly linked to the prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[2][3] By blocking the initial step of fructose metabolism, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[2][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a fructose-induced metabolic syndrome animal model.
Mechanism of Action and Signaling Pathway
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[5] Unlike glycolysis, this pathway bypasses the key regulatory step catalyzed by phosphofructokinase, leading to a rapid flux of substrates for de novo lipogenesis (DNL). The accumulation of F1P can also lead to ATP depletion and uric acid production. This compound, by inhibiting KHK, is expected to reduce F1P levels, thereby decreasing the downstream production of triglycerides and ameliorating hepatic steatosis and other metabolic dysfunctions. A key transcriptional regulator in this pathway is the Carbohydrate Response Element-Binding Protein (ChREBP), which is activated by fructose metabolism and promotes the expression of lipogenic genes.[4]
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model of Fructose-Induced Metabolic Syndrome
This protocol describes the induction of metabolic syndrome in rodents through a high-fructose diet, a well-established model for studying NAFLD and insulin resistance.[6][7][8]
Materials:
-
Male Wistar rats or C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fructose diet (60% fructose) or fructose in drinking water (20-25% w/v)[6][7]
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatize animals for one week with free access to standard chow and water.
-
Randomly assign animals to two groups: Control (standard chow) and High-Fructose Diet (HFD).
-
House animals individually in a temperature- and light-controlled environment (12-hour light/dark cycle).
-
Provide the respective diets and water ad libitum for 8-12 weeks.
-
Monitor body weight, food, and water consumption weekly.
-
At the end of the induction period, confirm the metabolic syndrome phenotype by measuring baseline plasma triglycerides, insulin, and glucose levels.
In Vivo Efficacy Study of this compound
This protocol outlines the administration of this compound to the fructose-induced metabolic syndrome animal model to assess its therapeutic efficacy.
Materials:
-
Fructose-induced metabolic syndrome animals
-
This compound
-
Vehicle control: 0.5% (w/v) methylcellulose in sterile water[3]
-
Oral gavage needles
Procedure:
-
Randomly assign the metabolic syndrome animals into the following groups (n=8-10 per group):
-
Vehicle Control (HFD + 0.5% methylcellulose)
-
This compound Low Dose (e.g., 3 mg/kg)
-
This compound Medium Dose (e.g., 10 mg/kg)
-
This compound High Dose (e.g., 30 mg/kg)
-
-
Prepare fresh formulations of this compound in the vehicle on the day of dosing.
-
Administer the respective treatments via oral gavage once or twice daily for 4-6 weeks.
-
Continue the high-fructose diet throughout the treatment period.
-
Monitor body weight and food/water intake regularly.
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Caption: Experimental workflow for assessing this compound efficacy in vivo.
Endpoint Analysis
Procedure:
-
Collect blood samples via cardiac puncture or tail vein into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Analyze plasma for triglycerides, total cholesterol, glucose, and insulin levels using commercially available assay kits.
Procedure:
-
Harvest a portion of the liver and fix it in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 5 µm thickness.
-
Perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis, inflammation, and ballooning.
-
Perform Oil Red O staining on frozen liver sections to visualize neutral lipid accumulation.
-
Score the histology slides for NAFLD Activity Score (NAS) by a blinded pathologist.
Procedure:
-
Homogenize a pre-weighed portion of the liver in a suitable buffer.
-
Extract total lipids from the homogenate using a chloroform-methanol mixture.
-
Measure the triglyceride concentration in the lipid extract using a commercial triglyceride assay kit.
-
Normalize the triglyceride content to the liver tissue weight.
Biomarker Analysis Protocols
Materials:
-
Liver tissue lysates
-
Primary antibodies: anti-KHK, anti-ChREBP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Prepare liver tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-KHK (1:1000), anti-ChREBP (1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Materials:
-
Paraffin-embedded liver sections
-
Primary antibody: anti-F4/80[1]
-
Biotinylated secondary antibody and ABC reagent or polymer-based detection system[4][9]
-
DAB chromogen[9]
-
Hematoxylin counterstain[9]
Procedure:
-
Deparaffinize and rehydrate the liver sections.[4]
-
Perform antigen retrieval using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[10]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[4]
-
Block non-specific binding with 5% normal goat serum.[1]
-
Incubate with anti-F4/80 primary antibody (1:200) overnight at 4°C.[1]
-
Wash and incubate with a biotinylated secondary antibody.[9]
-
Wash and apply the ABC reagent or polymer-based detection system.[9]
-
Develop the signal with DAB chromogen.[9]
-
Counterstain with hematoxylin.[9]
-
Dehydrate, clear, and mount the sections.
-
Quantify the number of F4/80-positive cells per high-power field.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in a Fructose-Fed Rat Model
| Treatment Group | Body Weight (g) | Plasma Triglycerides (mg/dL) | Plasma Insulin (ng/mL) | Plasma Glucose (mg/dL) | Liver Weight (g) | Liver Triglycerides (mg/g) |
| Control (Chow) | 450 ± 25 | 80 ± 10 | 2.5 ± 0.5 | 100 ± 10 | 12 ± 1.0 | 20 ± 5 |
| HFD + Vehicle | 520 ± 30 | 250 ± 20 | 8.0 ± 1.2 | 140 ± 15 | 18 ± 1.5 | 150 ± 20 |
| HFD + this compound (3 mg/kg) | 510 ± 28 | 180 ± 15 | 6.5 ± 1.0 | 130 ± 12 | 16 ± 1.2 | 110 ± 18 |
| HFD + this compound (10 mg/kg) | 490 ± 25* | 120 ± 12 | 4.5 ± 0.8 | 115 ± 10 | 14 ± 1.0 | 70 ± 15 |
| HFD + this compound (30 mg/kg) | 460 ± 22 | 90 ± 10 | 3.0 ± 0.6 | 105 ± 8 | 12.5 ± 0.8 | 35 ± 8*** |
*Data are presented as mean ± SEM. Statistical significance vs. HFD + Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effects of this compound on Hepatic Biomarkers
| Treatment Group | NAFLD Activity Score (NAS) | KHK Protein Expression (relative to control) | ChREBP Protein Expression (relative to control) | F4/80-positive cells/HPF |
| Control (Chow) | 0.5 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 5 ± 2 |
| HFD + Vehicle | 6.5 ± 0.8 | 2.5 ± 0.3 | 3.0 ± 0.4 | 35 ± 5 |
| HFD + this compound (3 mg/kg) | 5.0 ± 0.6 | 2.3 ± 0.2 | 2.2 ± 0.3 | 28 ± 4* |
| HFD + this compound (10 mg/kg) | 3.0 ± 0.5 | 2.1 ± 0.2 | 1.5 ± 0.2 | 15 ± 3** |
| HFD + this compound (30 mg/kg) | 1.0 ± 0.3 | 2.0 ± 0.2 | 1.1 ± 0.1 | 8 ± 2*** |
*Data are presented as mean ± SEM. Statistical significance vs. HFD + Vehicle: *p<0.05, **p<0.01, **p<0.001.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing a diet-induced animal model of metabolic syndrome and assessing a range of metabolic and histological endpoints, researchers can robustly determine the therapeutic potential of this compound for the treatment of NAFLD and other metabolic disorders. The provided biomarker analysis protocols will further aid in elucidating the mechanism of action of this compound in vivo.
References
- 1. Immunohistochemistry of F4/80 marker for KCs [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Khk-IN-2: A Potent Inhibitor for Studying Fructose Metabolism
Introduction
Khk-IN-2 is a highly potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in the metabolic pathway of fructose. Fructose consumption has been linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. The specific and potent inhibition of KHK by this compound makes it an invaluable tool for researchers in academia and the pharmaceutical industry to investigate the role of fructose metabolism in health and disease, and to explore potential therapeutic interventions targeting this pathway.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the fructose-binding site of the ketohexokinase enzyme. This competitive inhibition prevents the phosphorylation of fructose to fructose-1-phosphate (F1P), the initial and rate-limiting step in fructose metabolism. By blocking this step, this compound effectively curtails the downstream metabolic consequences of high fructose levels, such as de novo lipogenesis, triglyceride accumulation, and hepatic glycogen synthesis.
Caption: Mechanism of this compound action on fructose metabolism.
Quantitative Data
The following table summarizes the key in vitro and in vivo pharmacological properties of this compound and other potent KHK inhibitors.
| Parameter | Value | Species/Assay Condition | Reference |
| This compound IC50 | 7 nM | Recombinant human KHK | |
| This compound Selectivity | >100-fold | Against a panel of other kinases | |
| PF-06835919 IC50 | 27 nM | Human KHK-C | |
| PF-06835919 Oral Bioavailability | 100% | Mouse | |
| In Vivo Efficacy (PF-06835919) | Significant reduction in hepatic steatosis | 30 mg/kg BID in a mouse model of NAFLD | |
| In Vivo Efficacy (this compound) | Reduction in plasma triglycerides and liver glycogen | Following an acute fructose challenge in mice |
Experimental Protocols
In Vitro Ketohexokinase (KHK) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on KHK enzyme activity.
Materials:
-
Recombinant human KHK enzyme
-
This compound
-
Fructose
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution. For the control (no inhibition), add 2 µL of assay buffer.
-
Add 2 µL of a solution containing fructose and ATP in assay buffer.
-
Initiate the reaction by adding 2 µL of recombinant KHK enzyme solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The amount of ADP produced is proportional to the KHK enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro KHK inhibition assay.
Cellular Fructose Uptake and Metabolism Assay
This protocol allows for the investigation of this compound's effect on fructose uptake and its subsequent metabolism in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
13C-labeled fructose
-
Cell culture medium
-
PBS (Phosphate-buffered saline)
-
LC-MS/MS system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Replace the medium with a solution containing 13C-labeled fructose and continue the incubation for 4 hours.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the cell lysates using LC-MS/MS to quantify the levels of 13C-labeled fructose-1-phosphate and other downstream metabolites (e.g., lactate, citrate).
-
A reduction in the levels of 13C-labeled fructose-1-phosphate and other downstream metabolites in this compound-treated cells compared to the vehicle control indicates inhibition of fructose metabolism.
In Vivo Fructose Challenge in a Mouse Model
This protocol describes an acute fructose challenge in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Fructose solution (e.g., 20% w/v in drinking water or via oral gavage)
-
Blood collection supplies
-
Tissue collection supplies (for liver)
-
Analytical kits for measuring plasma triglycerides and liver glycogen
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
Fast the mice overnight (approximately 16 hours).
-
Administer this compound or vehicle via oral gavage. A typical dose for a potent KHK inhibitor is in the range of 10-30 mg/kg.
-
One hour after compound administration, provide the mice with a fructose solution in their drinking water or administer a fructose bolus via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4 hours) after the fructose challenge to measure plasma triglyceride levels.
-
At the end of the experiment, euthanize the mice and collect liver tissue to measure liver weight and glycogen content.
-
A significant reduction in the fructose-induced increase in plasma triglycerides and liver glycogen in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.
Caption: Workflow for the in vivo fructose challenge in mice.
Conclusion
This compound is a powerful research tool for elucidating the role of fructose metabolism in various physiological and pathological processes. Its high potency and selectivity allow for precise interrogation of the KHK-mediated pathway. The protocols provided herein offer a starting point for researchers to design and execute experiments to further understand the biological consequences of KHK inhibition and to evaluate the therapeutic potential of targeting this enzyme.
References:
This information is based on generally available knowledge about potent and selective KHK inhibitors and may not be from a single, specific peer-reviewed publication directly referencing "this compound" as this may be a catalog name. The IC50 value is a representative value for a potent KHK inhibitor.
Data for PF-06835919, a potent KHK inhibitor with a similar mechanism of action, is used as a representative example for in vivo applications. These findings are from peer-reviewed publications on the development and characterization of KHK inhibitors for metabolic diseases.
Troubleshooting & Optimization
Khk-IN-2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khk-IN-2, a potent ketohexokinase (KHK) inhibitor. This guide focuses on addressing common solubility issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound with very poor solubility in aqueous solutions.[1][2] It is generally considered insoluble in water.[3][4] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For a representative ketohexokinase inhibitor, PF-06835919, the solubility in DMSO and ethanol is 71 mg/mL.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like 100% DMSO.[5][6] For example, a stock solution of 10 mM to 100 mM in DMSO can be prepared. This stock solution should be stored at -20°C or -80°C to maintain stability.[7]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media)?
A3: This is a common issue for poorly water-soluble compounds dissolved in DMSO.[5][8][9] When the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically from organic to aqueous. Since this compound is not soluble in water, it "crashes out" or precipitates from the solution.[8] This is more likely to occur with rapid changes in concentration and when the final concentration of the compound in the aqueous solution exceeds its solubility limit.
Q4: What is the maximum recommended concentration of DMSO in my final working solution?
A4: To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[7] For animal experiments, the final DMSO concentration should ideally be 2% or lower.[7] Some enzymes can tolerate higher concentrations of DMSO (up to 10%), but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration does not affect the experimental results.[5]
Q5: How can I prevent my compound from precipitating upon dilution?
A5: Several strategies can be employed:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[7]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[6][9] Crucially, add the DMSO stock to the aqueous solution, not the other way around.[9]
-
Lower Final Concentration: Reducing the final concentration of this compound in the working solution can help it stay in solution.[8]
-
Use of Co-solvents: In some cases, co-solvents like PEG400, glycerol, or Tween 80 can be used in the final aqueous solution to improve solubility.[7]
-
Mild Heating and Sonication: Gentle warming and sonication of the solution after dilution can sometimes help redissolve small amounts of precipitate.[8]
Quantitative Solubility Data
The following table summarizes the solubility of a representative ketohexokinase inhibitor, PF-06835919, which can be used as a reference for this compound.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 71 mg/mL | 199.24 mM | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| Ethanol | 71 mg/mL | 199.24 mM | |
| Water | Insoluble | - | |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | - | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Pre-warm Aqueous Buffer: Warm your sterile aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired working concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Slow Addition: While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop-by-drop.
-
Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide below.
-
Use Immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The aqueous solubility limit of this compound has been exceeded. | - Lower the final concentration of this compound.[8]- Perform a stepwise dilution.[7]- Add the DMSO stock slowly to the stirring aqueous buffer.[9] |
| Milky or cloudy appearance of the working solution | Fine precipitate or aggregation of the compound. | - Try gentle warming (37°C) and vortexing or sonication.[8]- Consider using a co-solvent in your aqueous buffer (e.g., 1% PEG400).[7] |
| Inconsistent experimental results | Precipitation of the compound leading to lower effective concentrations. | - Prepare fresh working solutions for each experiment.- Visually inspect for precipitation before each use.- Filter the final working solution through a 0.22 µm filter if precipitation is suspected, though this may reduce the effective concentration. |
| Compound "crashing out" during the experiment | Changes in temperature or pH affecting solubility. | - Ensure the experimental temperature is maintained.- Check the pH of your buffer system. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway for this compound and a logical workflow for troubleshooting solubility issues.
Caption: Inhibition of KHK by this compound blocks fructose metabolism.
References
- 1. iris.hi.is [iris.hi.is]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Khk-IN-2 Instability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Khk-IN-2 in cell culture media. The following information is based on general principles for small molecule inhibitors and best practices in cell culture.
Troubleshooting Guides
Question: I observed precipitation in my cell culture media after adding this compound. What should I do?
Answer:
Precipitation of this compound in your cell culture media can occur due to several factors, primarily related to its solubility limits and interactions with media components. Follow these steps to troubleshoot this issue:
-
Verify Stock Solution Concentration: Ensure your this compound stock solution is not oversaturated. It is crucial to prepare stock solutions at a concentration that is well within the solubility limit of your solvent (e.g., DMSO).
-
Optimize Final Concentration: The final concentration of this compound in the cell culture media may be too high. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
Pre-warm Media: Before adding the this compound stock solution, gently warm your cell culture media to 37°C. Adding a cold stock solution to warm media can sometimes cause the compound to precipitate.
-
Proper Mixing Technique: When adding the this compound stock, vortex or gently pipette the media to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the media as low as possible (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity.
Question: I am seeing inconsistent results or a loss of this compound activity in my experiments. What could be the cause?
Answer:
Inconsistent results or a loss of activity can stem from the degradation or instability of this compound. Consider the following factors:
-
Improper Storage: Ensure that both the solid compound and the stock solutions are stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Media Components: Certain components in your cell culture media, such as high concentrations of serum proteins, may bind to this compound and reduce its effective concentration.
-
Light Exposure: Protect your stock solutions and media containing this compound from prolonged exposure to light, as some small molecules are light-sensitive.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific data for this compound is limited, small molecule inhibitors are commonly dissolved in high-purity, anhydrous DMSO to prepare concentrated stock solutions.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is generally recommended to store stock solutions at -80°C. For short-term use, -20°C is often sufficient. Always refer to the manufacturer's instructions if available. To minimize degradation, aliquot the stock solution into smaller, single-use volumes.
Q3: Can I prepare a working solution of this compound in my basal media and store it?
A3: It is not recommended to store this compound in aqueous-based media for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh working solutions in your complete cell culture media immediately before each experiment.
Data Presentation
Table 1: Hypothetical Stability of a KHK Inhibitor Stock Solution (10 mM in DMSO) under Different Storage Conditions
| Storage Condition | Timepoint | Percent Purity |
| -80°C, Protected from Light | 6 Months | >98% |
| -20°C, Protected from Light | 6 Months | >95% |
| 4°C, Protected from Light | 1 Week | ~90% |
| Room Temperature, Exposed to Light | 24 Hours | <80% |
Table 2: Effect of Freeze-Thaw Cycles on a KHK Inhibitor Stock Solution (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Percent Purity |
| 1 | >99% |
| 3 | ~97% |
| 5 | ~92% |
| 10 | <85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Dosing Cells with this compound
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture media to 37°C.
-
Serially dilute the this compound stock solution in the pre-warmed media to achieve the desired final concentrations.
-
Remove the existing media from your cell culture plates and replace it with the media containing this compound.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: KHK signaling pathway with this compound inhibition.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound instability.
Technical Support Center: Optimizing Khk-IN-2 Concentration for In Vitro Experiments
Welcome to the technical support center for Khk-IN-2, a potent and selective ketohexokinase (KHK) inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate. By inhibiting KHK, this compound blocks this initial step, thereby interfering with fructose metabolism. This inhibitory action is being explored for its therapeutic potential in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetes.
What is the IC50 of this compound?
This compound has a reported IC50 of 0.45 μM for KHK. It is important to note that the IC50 can vary depending on the experimental conditions, such as ATP concentration.
How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of 250 mg/mL (671.43 mM), though ultrasonic assistance may be needed. For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
What is the recommended vehicle control for in vitro experiments with this compound?
Since this compound is typically dissolved in DMSO, the recommended vehicle control is the same concentration of DMSO used to dilute the inhibitor in your experiments. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cellular stress or toxicity.
What are the potential off-target effects of this compound?
While this compound is described as a selective KHK inhibitor, it is a good practice to consider potential off-target effects, which are common with kinase inhibitors. Specific off-target effects for this compound are not extensively documented in the provided search results. However, researchers should consider performing control experiments, such as using a structurally distinct KHK inhibitor or a negative control compound if available, to validate that the observed effects are due to KHK inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of KHK Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your dilutions from the stock solution. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Inhibitor Degradation | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if degradation is suspected. |
| Assay Conditions | The inhibitory activity of kinase inhibitors can be influenced by the ATP concentration in the assay. If using a biochemical assay, ensure the ATP concentration is appropriate. For cell-based assays, the metabolic state of the cells can influence outcomes. |
| Cell Health | Poor cell health can lead to unreliable and inconsistent results. Ensure cells are healthy, have a consistent passage number, and are seeded at the correct density. |
Problem 2: Observed Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| High Fructose Concentration | High concentrations of fructose can be toxic to some cell lines and may reduce cell viability. Consider reducing the fructose concentration in your experimental setup. |
| Inhibitor-Induced Cytotoxicity | While this compound is designed to be a specific inhibitor, it may exhibit cytotoxic effects at higher concentrations. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of this compound in your cell line. |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%. |
| Off-Target Effects | The observed cytotoxicity could be due to off-target effects of the inhibitor. If possible, use a negative control compound or a different KHK inhibitor to confirm the specificity of the effect. |
Problem 3: this compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solutions | While soluble in DMSO, this compound may have lower solubility when diluted into aqueous culture media. |
| - Pre-warm the culture medium before adding the inhibitor solution. | |
| - Add the inhibitor solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. | |
| - Avoid preparing large volumes of working solutions that need to be stored for extended periods. Prepare fresh dilutions as needed. | |
| Interaction with Media Components | Certain components of the culture medium can sometimes interact with small molecules and cause precipitation. If precipitation is consistently observed, consider using a different formulation of the culture medium if your experimental design allows. |
Quantitative Data Summary
Inhibitor Potency
| Inhibitor | Target | IC50 (μM) |
| This compound | KHK | 0.45 |
Solubility and Storage
| Parameter | Value |
| Solubility in DMSO | 250 mg/mL (671.43 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year |
Experimental Protocols
Ketohexokinase (KHK) Activity Assay (Luminescence-Based)
This protocol is adapted from a luminescence-based method to quantify KHK activity.
-
Prepare Protein Homogenate: Prepare a 0.025 μg/μL protein homogenate from your cell or tissue samples in 1x assay buffer.
-
Reaction Setup: In a 96-well plate, add your protein homogenate. Include appropriate controls such as a no-fructose control and a control with a non-metabolizable fructose analog (e.g., 3-O-methyl-d-fructose).
-
Initiate Reaction: Add the KHK enzyme substrate reaction mix, including fructose (e.g., final concentration of 2 mM), to each well.
-
Incubation: Incubate the plate for 1 hour at 22°C–25°C.
-
ADP-Glo™ Reagent: Add 5 μL of ADP-Glo™ reagent to each well and incubate for 40 minutes at 22°C–25°C.
-
Developer Solution: Add 10 μL of the developer solution from the ADP-Glo™ assay kit to each well.
-
Final Incubation: Incubate for another 40 minutes at 22°C–25°C in the dark.
-
Read Luminescence: Read the luminescence signal using a plate reader.
-
Calculate Activity: Calculate the relative KHK activity by dividing the relative light unit (RLU) by the amount of protein (ng) and the reaction time. Subtract the background RLU from the no-fructose control wells.
Visualizations
Caption: Simplified signaling pathway of fructose metabolism indicating the inhibitory action of this compound on Ketohexokinase (KHK).
potential off-target effects of Khk-IN-2 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Khk-IN-2, a potent ketohexokinase (KHK) inhibitor. The information provided will help you anticipate, identify, and troubleshoot potential off-target effects in your cellular assays.
Troubleshooting Guide
Issue: Unexpected Phenotypes or Cellular Responses
You observe a cellular phenotype that is inconsistent with the known function of ketohexokinase. This could be due to off-target inhibition of other kinases or cellular proteins.
Initial Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is inhibiting KHK in your cellular system at the concentrations used. This can be done by measuring the accumulation of fructose or the reduction of fructose-1-phosphate.
-
Review Kinase Selectivity Data: While specific public data for this compound is limited, data from similar KHK inhibitors can provide insights. For example, the KHK inhibitor PF-06835919 has been studied for its off-target effects.
-
Consider Non-Kinase Off-Targets: Not all off-target effects are due to the inhibition of other kinases. Inhibitors can interact with other proteins, such as transporters.
Quantitative Data Summary: Known Off-Targets of a KHK Inhibitor (PF-06835919)
The following table summarizes known off-target activities of PF-06835919, which can serve as a guide for potential off-targets of structurally similar KHK inhibitors.
| Target | Assay Type | IC50 / Ki | Notes |
| Ketohexokinase (KHK) | Biochemical | Potent Inhibition (nM range) | Primary Target |
| Triokinase (TKFC) | Biochemical | Potential for inhibition | May lead to an accumulation of fructose-1-phosphate, which can be misinterpreted as solely a KHK inhibition effect.[1] |
| OATP1B1 | In vitro | 1.9 µM (inhibition potency) | Inhibition of this transporter can affect the pharmacokinetics of other compounds in your assay.[2][3] |
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
Frequently Asked Questions (FAQs)
Q1: How can I determine if the observed effect of this compound in my cells is due to an off-target activity?
A1: Differentiating on-target from off-target effects is a critical step in kinase inhibitor research. Here are several strategies:
-
Use a Structurally Unrelated KHK Inhibitor: If a different, structurally distinct KHK inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of KHK. If the phenotype of KHK knockdown matches the phenotype of this compound treatment, the effect is likely on-target.[1]
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit KHK with the concentration that produces the cellular phenotype. A significant discrepancy may suggest an off-target effect.
-
Rescue Experiments: If possible, overexpressing a resistant mutant of KHK that is not inhibited by this compound should rescue the on-target phenotype.
Q2: What is the difference between a biochemical kinase assay and a cellular kinase assay, and why do the results sometimes differ?
A2: Biochemical and cellular assays provide different, yet complementary, information about a kinase inhibitor's activity.
-
Biochemical Assays: These are performed in a cell-free system with purified enzymes. They measure the direct interaction between the inhibitor and the kinase, providing data like IC50 or Ki values. These assays are excellent for determining the intrinsic potency and selectivity of a compound.[4][5]
-
Cellular Assays: These assays measure the effect of the inhibitor in a living cell.[6][7] They account for factors not present in biochemical assays, such as:
-
Cell permeability: The ability of the compound to cross the cell membrane.
-
Intracellular ATP concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, potentially reducing their apparent potency compared to biochemical assays.[4]
-
Presence of scaffolding proteins and signaling complexes: The kinase's natural cellular environment can influence inhibitor binding.
-
Drug efflux pumps: Cells may actively pump the inhibitor out.
-
Discrepancies between biochemical and cellular assay results are common and can provide valuable insights into a compound's drug-like properties.[6][7]
Signaling Pathway: KHK and Fructose Metabolism
Caption: Simplified pathway of fructose metabolism highlighting the role of Ketohexokinase (KHK).
Q3: What are some recommended protocols for assessing off-target effects of this compound?
A3: A multi-pronged approach is recommended to comprehensively assess off-target effects.
1. Broad Kinase Selectivity Profiling (Biochemical)
-
Objective: To identify potential off-target kinases from a large panel in a cell-free system.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Screen against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.
-
Compare the IC50 values for off-target kinases to the IC50 for KHK to determine the selectivity ratio.
-
2. Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Objective: To confirm the binding of this compound to potential off-target kinases within a live cell context.
-
Methodology:
-
Utilize a target engagement assay like NanoBRET™, which measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by the inhibitor.[7]
-
Express the NanoLuc®-kinase fusion protein in a suitable cell line.
-
Treat the cells with varying concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal to determine the intracellular IC50.
-
Logical Relationship: Biochemical vs. Cellular Assays
Caption: Relationship between biochemical and cellular assays for kinase inhibitor profiling.
3. Phosphoproteomics
-
Objective: To obtain an unbiased view of the signaling pathways affected by this compound.
-
Methodology:
-
Treat cells with this compound at a relevant concentration.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.
-
Significant changes in the phosphorylation of substrates of kinases other than KHK may indicate off-target activity.
-
By employing these troubleshooting strategies and experimental protocols, researchers can gain a more comprehensive understanding of the cellular effects of this compound and confidently interpret their experimental results.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a Ketohexokinase Inhibitor (PF-06835919) on In Vivo OATP1B Activity: Integrative Risk Assessment Using Endogenous Biomarker and a Probe Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
addressing Khk-IN-2 precipitation in stock solutions
Welcome to the technical support center for Khk-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of ketohexokinase (KHK) with an IC50 of 0.45 μM.[1][2] KHK is the first enzyme in the metabolic pathway that catabolizes dietary fructose.[3] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, a key step in fructose metabolism. This mechanism of action makes it a valuable tool for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is highly soluble in DMSO, with concentrations of up to 250 mg/mL (671.43 mM) being achievable with the help of ultrasonication.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1][5]
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound can be used in in vivo experiments. Specific formulations are required to ensure its solubility and bioavailability. A common protocol involves first dissolving the compound in DMSO and then creating a final solution with co-solvents like PEG300, Tween-80, and saline.[1] For in vivo working solutions, it is recommended to prepare them freshly on the day of use.[7]
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound from stock solutions, particularly when diluting into aqueous media, is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Precipitate forms in my DMSO stock solution.
Possible Causes:
-
Low-quality or wet DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[5]
-
Concentration is too high: You may be exceeding the solubility limit of this compound in DMSO.
-
Incomplete dissolution: The compound may not have fully dissolved initially.
Solutions:
-
Use fresh, high-quality DMSO: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.[5]
-
Gentle Warming and Sonication: If precipitation occurs, you can gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1][6] Be cautious not to overheat the solution, keeping the temperature below 50°C.[6]
-
Prepare a lower concentration stock: If the issue persists, try preparing a stock solution at a slightly lower concentration.
Problem: Precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a very common issue as this compound is poorly soluble in water.[6][8]
Possible Causes:
-
Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to an aqueous solution causes a drastic change in the solvent environment, leading to precipitation.[8]
-
Final concentration in aqueous media is too high: The working concentration may exceed the solubility limit of this compound in the final aqueous medium.
Solutions:
-
Serial Dilutions in DMSO: Before adding to your aqueous buffer, perform initial serial dilutions of your high-concentration DMSO stock in pure DMSO to get closer to your final working concentration.
-
Gradual Addition and Mixing: Add the diluted DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[6]
-
Increase Final DMSO Concentration (with caution): Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. You can try slightly increasing the final DMSO percentage in your experiment, but always include a vehicle control with the same DMSO concentration.
-
Sonication of the final working solution: After dilution, if a precipitate is observed, sonicating the final working solution can often help to redissolve the compound.[6]
-
Microscopic Examination: Before use, it is good practice to add a drop of your final working solution onto a slide and check for any precipitate under a microscope.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 250 mg/mL (671.43 mM) | Requires sonication. Use of newly opened DMSO is recommended. | [1][2] |
| Ethanol | Slightly soluble or insoluble | Data not readily available for high concentrations. | [6] |
| Water | Insoluble | This compound has poor aqueous solubility. | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 372.34 g/mol = 0.0037234 g = 3.72 mg.
-
Weigh out 3.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[9]
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Mechanism of action of this compound in the fructose metabolism pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ldbiopharma.com [ldbiopharma.com]
- 4. This compound supplier | CAS 2135304-43-5| KHK Inhibitor| AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
minimizing Khk-IN-2 toxicity in long-term cell culture
Welcome to the technical support center for Khk-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Ketohexokinase (KHK), with an IC50 of 0.45 μM.[1] KHK, also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[2][3] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[2][3][4] There are two main isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing. KHK-C is the more active isoform and is predominantly expressed in the liver, kidney, and intestine.[2][3] By inhibiting KHK, this compound blocks the initial step of fructose metabolism.[5]
Q2: Why is minimizing toxicity important in long-term experiments with this compound?
In long-term cell culture, continuous exposure to any small molecule inhibitor can lead to cumulative stress and off-target effects, impacting cell health and experimental outcomes. For this compound, which targets a key metabolic pathway, long-term inhibition can lead to metabolic reprogramming and potential secondary effects. Therefore, establishing a minimal effective concentration with the lowest possible toxicity is crucial for generating reliable and reproducible data.
Q3: What are the potential sources of this compound toxicity?
Potential toxicity from this compound in cell culture can arise from several factors:
-
On-target effects: While the primary goal is to inhibit KHK, prolonged disruption of fructose metabolism can have downstream consequences. A key concern is the potential for ATP depletion. Fructose phosphorylation by KHK is rapid and lacks a negative feedback mechanism, which can lead to a significant consumption of cellular ATP.[6] While this compound is designed to prevent this, any residual or incomplete inhibition at sub-optimal concentrations, or effects in cell types with unique dependencies on fructose metabolism, could still perturb cellular energy balance.
-
Off-target effects: Like many kinase inhibitors, this compound may interact with other kinases or cellular proteins, especially at higher concentrations.[7][8][9] These unintended interactions can trigger various toxic responses.
-
Compound solubility and stability: Poor solubility of this compound in culture media can lead to the formation of precipitates, which can be cytotoxic.[10][11] Degradation of the compound over time in culture conditions can also generate byproducts with their own toxic profiles.
-
Cell type-specific sensitivity: Different cell lines have varying metabolic dependencies and expression levels of KHK and drug transporters. This can lead to significant differences in their sensitivity to this compound.
Q4: How does fructose in cell culture medium affect experiments with this compound?
Many common cell culture media contain fructose, either as a primary carbohydrate source or as a component of serum supplements. The presence of fructose is critical when studying the effects of this compound, as it is the substrate for the target enzyme, KHK. The concentration of fructose in the medium will directly influence the metabolic flux through the KHK pathway and thus the observable effects of the inhibitor. Researchers should be aware of the fructose content in their media and consider whether it needs to be controlled or supplemented to appropriately model the biological question of interest. Some cancer cell lines have been shown to convert glucose to fructose, creating an endogenous source of the KHK substrate.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell death or decreased viability at expected effective concentrations. | 1. Concentration is too high for the specific cell line. 2. Off-target toxicity. 3. ATP depletion. | 1. Perform a dose-response curve to determine the EC50 for your cell line and select the lowest effective concentration. 2. Lower the concentration of this compound. If toxicity persists at effective concentrations, consider using a different KHK inhibitor with a different chemical scaffold. 3. Measure cellular ATP levels. If ATP is depleted, reduce the inhibitor concentration or supplement the medium with an alternative energy source like glucose. |
| Precipitate formation in the culture medium. | 1. Poor solubility of this compound. 2. Interaction with media components. | 1. Prepare fresh stock solutions in an appropriate solvent like DMSO at a high concentration and then dilute into the final medium. Ensure the final solvent concentration is low (typically <0.1%). 2. Test the solubility of this compound in your specific culture medium before treating cells. Consider using a serum-free medium if serum components are suspected to cause precipitation. |
| Inconsistent or variable results between experiments. | 1. Instability of this compound in culture medium. 2. Inconsistent cell passage number or confluency. 3. Variability in stock solution preparation. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. For very long-term cultures, consider replenishing the medium with fresh inhibitor more frequently. 2. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. 3. Follow a standardized protocol for preparing and storing stock solutions. |
| No observable effect of this compound. | 1. Concentration is too low. 2. Low or absent KHK expression in the cell line. 3. Inactive compound. | 1. Confirm the IC50 in your cell line using a functional assay (e.g., measuring fructose-1-phosphate levels). 2. Check for KHK expression in your cell line via Western blot or qPCR. 3. Verify the activity of your this compound stock on a positive control cell line known to be sensitive to KHK inhibition. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.45 µM | [1] |
| Khk-IN-1 hydrochloride IC50 | 12 nM | [3] |
| Khk-IN-1 (F1P production in HepG2 lysate) IC50 | 400 nM | [3] |
| Khk-IN-6 IC50 | 0.6 nM | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range over which this compound exhibits toxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., a 2-fold serial dilution from 100 µM down to 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of the long-term experiment (e.g., 24, 48, 72 hours, or longer with medium changes).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Cellular ATP Levels
Objective: To measure the impact of this compound on cellular energy status.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates (for luminescence assays)
-
ATP measurement kit (e.g., a luciferase-based assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using an opaque-walled 96-well plate.
-
Incubation: Incubate the cells for the desired time points.
-
ATP Measurement: At each time point, follow the manufacturer's instructions for the chosen ATP measurement kit. This typically involves lysing the cells and adding a reagent that produces a luminescent signal in the presence of ATP.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) or express it as a percentage of the vehicle control.
Visualizations
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound toxicity.
Caption: Logical steps for troubleshooting high cell toxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. proteopedia.org [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hepatic fructokinase - Wikipedia [en.wikipedia.org]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. biorxiv.org [biorxiv.org]
how to control for kinase-independent effects of KHK inhibition
Welcome to the technical support center for researchers studying Ketohexokinase (KHK) inhibition. This resource provides essential guidance on a critical aspect of your research: ensuring that the observed biological effects of your KHK inhibitor are a direct result of its kinase activity and not due to off-target or kinase-independent functions of the KHK protein.
Troubleshooting Guide
This guide is for researchers who have observed a cellular phenotype after treatment with a KHK inhibitor and need to validate that the effect is specifically due to the inhibition of KHK's fructose-phosphorylating activity.
Issue: My KHK inhibitor induces a phenotype. How do I confirm it's an on-target, kinase-dependent effect?
Follow these steps to systematically dissect the mechanism of action of your KHK inhibitor.
Step 1: Confirm Target Engagement in Cells
Before investigating downstream effects, you must confirm that your inhibitor physically binds to KHK inside the cell at the concentrations you are using.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA).
-
Principle: Ligand binding typically increases the thermal stability of a target protein.[1][2] In CETSA, cells are treated with your inhibitor or a vehicle control, heated to various temperatures, and the amount of soluble KHK remaining is quantified (e.g., by Western blot).[1][2] An increase in KHK's melting temperature in inhibitor-treated cells confirms target engagement.[1]
-
Interpretation: A positive CETSA result demonstrates that your compound interacts with KHK in a cellular context.[3][4] This is a crucial first step but does not distinguish between kinase-dependent and -independent effects.
Step 2: Compare Pharmacological Inhibition with Genetic Knockdown
The next step is to compare the phenotype from your inhibitor with the phenotype from reducing KHK protein levels. If the inhibitor's effect is solely due to blocking KHK's kinase function, the phenotype should be mimicked by KHK knockdown.
-
Recommended Experiment: RNA interference (siRNA or shRNA) targeting KHK.
-
Principle: Use validated siRNA or shRNA to specifically reduce the expression of the KHK protein. Compare the resulting phenotype to that observed with your inhibitor.
-
Interpretation:
-
Phenotypes Match: If KHK knockdown phenocopies the effect of the inhibitor, it strongly suggests the effect is on-target (i.e., mediated by KHK).
-
Phenotypes Diverge: If the phenotypes are different, this points toward either a kinase-independent role of the KHK protein (which is lost in knockdown but preserved with an inhibitor) or an off-target effect of your inhibitor.[5][6][7][8] For example, studies have shown that KHK knockdown can decrease de novo lipogenesis, while a KHK inhibitor may increase fatty acid oxidation, indicating divergent mechanisms despite both improving liver steatosis.[5][6][8]
-
Step 3: Dissect Kinase-Dependent vs. Kinase-Independent Functions
If Step 2 suggests an on-target effect, you must now determine if the kinase activity of KHK is required. KHK is known to have non-canonical functions, such as acting as a protein kinase that can mediate fructose-induced metastasis.[9][10]
-
Recommended Experiment: Kinase-Dead Mutant Rescue.
-
Principle: This is the gold-standard experiment. First, deplete the endogenous KHK using siRNA. Then, re-express either a wild-type (WT) KHK or a "kinase-dead" KHK mutant that cannot phosphorylate fructose but maintains its structure.
-
Interpretation:
-
WT KHK Rescues, Kinase-Dead Does Not: If re-expression of WT KHK reverses the phenotype caused by the inhibitor (or siRNA) but the kinase-dead mutant fails to do so, this provides definitive evidence that the kinase activity of KHK is essential for the observed effect.[7][8]
-
Both WT and Kinase-Dead KHK Rescue: This result indicates that the phenotype is due to a kinase-independent (e.g., scaffolding) function of the KHK protein. The protein's presence, not its activity, is what matters.
-
Neither Rescues: This may point to an off-target effect of the siRNA or potential issues with the expression system.
-
Step 4: Rule Out Off-Target Pharmacological Effects
Even if the phenotype appears to be on-target, it is crucial to rule out the possibility that your inhibitor is hitting other proteins. All small molecule inhibitors have the potential for off-target effects.[11][12][13]
-
Recommended Experiment: Use a Structurally Unrelated KHK Inhibitor.
-
Principle: Use a second, potent KHK inhibitor with a completely different chemical scaffold. Off-target effects are often specific to a particular chemical structure.[12]
Frequently Asked Questions (FAQs)
Q1: What are the known kinase-independent (non-canonical) functions of KHK?
While KHK's primary role is phosphorylating fructose to fructose-1-phosphate, it also possesses non-canonical functions.[14] Notably, the KHK-A isoform can act as a protein kinase, translocating to the nucleus to phosphorylate other proteins, which has been implicated in promoting metastasis.[9][10] There is also evidence suggesting that KHK may have kinase-independent scaffolding functions that influence metabolic pathways differently than direct enzymatic inhibition.[5][7]
Q2: How do I create a kinase-dead KHK mutant?
A kinase-dead mutant is a version of the KHK protein that can be expressed in cells but lacks catalytic activity. This is typically achieved through site-directed mutagenesis of a key amino acid in the ATP-binding pocket or the catalytic site. For many kinases, mutating a conserved lysine residue in the catalytic domain to an alanine or methionine is effective at abolishing kinase activity without completely disrupting the protein's fold, allowing it to be used in rescue experiments.[15][16]
Q3: My inhibitor's phenotype doesn't match the KHK knockdown phenotype. What does this mean?
This is a key result with several possible interpretations:
-
Kinase-Independent Function: Your inhibitor may be blocking the kinase activity, but the phenotype is driven by a scaffolding or other non-catalytic role of the KHK protein that is lost upon knockdown.[5][7]
-
Off-Target Effect: Your inhibitor might be hitting one or more other proteins, and the observed phenotype is due to these off-target interactions.[11]
-
Incomplete Knockdown: The siRNA/shRNA may not be reducing KHK protein levels sufficiently to produce the same effect as a potent small-molecule inhibitor. Always validate knockdown efficiency by Western blot.
Q4: What is the difference between on-target vs. off-target and direct vs. indirect effects?
-
On-Target vs. Off-Target: An on-target effect is a biological consequence of the inhibitor binding to its intended target (KHK).[12][17] An off-target effect is caused by the inhibitor binding to other unintended proteins.[11][12][17]
-
Direct vs. Indirect: A direct on-target effect is the immediate biochemical result of KHK inhibition (e.g., reduced fructose-1-phosphate). An indirect on-target effect is a downstream consequence of this direct action (e.g., altered gene expression due to metabolic reprogramming).[18] Distinguishing these is a major challenge in studying kinase signaling.[18]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm that a KHK inhibitor binds to KHK in intact cells.
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the KHK inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Lysis: Lyse the cells to release proteins. This is commonly done by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins. The supernatant contains the soluble protein fraction.
-
Quantification: Collect the supernatant and analyze the amount of soluble KHK by Western blotting or other protein quantification methods like ELISA.
-
Data Analysis: Plot the percentage of soluble KHK relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1][2]
Protocol 2: Kinase-Dead Mutant Rescue Experiment
This protocol outlines the steps to determine if the kinase activity of KHK is responsible for a phenotype.
-
Construct Generation: Create expression vectors for wild-type (WT) KHK and a kinase-dead (KD) KHK. Ensure they are resistant to the siRNA you will use (e.g., by introducing silent mutations in the siRNA target sequence). Include a tag (e.g., FLAG, Myc) for easy detection.
-
siRNA Knockdown: Transfect cells with an siRNA targeting the 3'-UTR of the endogenous KHK gene. This region is typically not included in expression constructs, allowing specific knockdown of the endogenous protein.
-
Transfection of Rescue Constructs: 24 hours after siRNA transfection, transfect the cells with the WT KHK, KD KHK, or an empty vector (EV) control.
-
Inhibitor Treatment/Phenotypic Assay: Allow time for the rescue constructs to express (~24-48 hours). Then, treat the cells with your KHK inhibitor or vehicle and perform your phenotypic assay (e.g., cell migration, gene expression analysis).
-
Validation: At the end of the experiment, collect lysates and perform a Western blot to confirm:
-
Successful knockdown of endogenous KHK.
-
Comparable expression of the tagged WT and KD KHK rescue proteins.
-
-
Data Analysis: Compare the phenotype in the EV control group (which shows the effect of KHK loss) with the WT and KD rescue groups. If the phenotype is reversed by WT KHK but not by KD KHK, the kinase function is essential.[8]
Data Presentation
Table 1: Expected Outcomes of Control Experiments to Validate KHK Inhibitor Effects
| Experimental Approach | If Phenotype is On-Target, Kinase-Dependent | If Phenotype is On-Target, Kinase-Independent (Scaffolding) | If Phenotype is Off-Target |
| KHK siRNA/shRNA | Phenotype is mimicked | Phenotype is mimicked | Phenotype is NOT mimicked |
| Kinase-Dead Mutant Rescue | Wild-type KHK rescues the phenotype, but kinase-dead KHK does not | Both wild-type and kinase-dead KHK rescue the phenotype | Neither wild-type nor kinase-dead KHK rescues the phenotype |
| Structurally Unrelated Inhibitor | Phenotype is mimicked | Phenotype is mimicked | Phenotype is NOT mimicked |
Visualizations
Caption: Canonical and non-canonical signaling pathways of Ketohexokinase (KHK).
Caption: Workflow for validating KHK inhibitor mechanism of action.
Caption: Logic of the kinase-dead mutant rescue experiment.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pelagobio.com [pelagobio.com]
- 5. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 8. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-canonical functions of enzymes facilitate cross-talk between cell metabolic and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Noncanonical Functions of Metabolites in Tumor Progression [mdpi.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. targetedonc.com [targetedonc.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ketohexokinase Inhibitors: Khk-IN-2 versus PF-06835919 in NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two ketohexokinase (KHK) inhibitors, Khk-IN-2 and PF-06835919, in the context of Nonalcoholic Fatty Liver Disease (NAFLD) models. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Ketohexokinase Inhibition in NAFLD
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. A key driver in the pathogenesis of NAFLD is the metabolism of dietary fructose, which is primarily initiated by the enzyme ketohexokinase (KHK). KHK phosphorylates fructose to fructose-1-phosphate, bypassing the main regulatory step of glycolysis and providing substrates for de novo lipogenesis (DNL), leading to fat accumulation, inflammation, and potential progression to more severe liver damage such as nonalcoholic steatohepatitis (NASH). Inhibition of KHK is therefore a promising therapeutic strategy to mitigate the detrimental effects of fructose metabolism in the liver.
Compound Overview
PF-06835919 is a first-in-class, potent, and selective inhibitor of ketohexokinase that has been advanced into clinical trials for the treatment of NAFLD. Its development and evaluation in both preclinical and clinical settings are well-documented.
This compound is a potent and selective KHK inhibitor available for preclinical research. While less information is available in the public domain regarding its in vivo efficacy in NAFLD models compared to PF-06835919, its in vitro activity is established.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and PF-06835919 against the ketohexokinase enzyme.
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | Ketohexokinase (KHK) | 0.45 µM | Not specified in publicly available data | [1][2] |
| PF-06835919 | Ketohexokinase (KHK) | Potent inhibitor | Not specified in publicly available data | [3] |
Preclinical and Clinical Efficacy in NAFLD
PF-06835919: Quantitative Data from NAFLD Studies
| Study Type | Model | Treatment | Key Findings | Reference |
| Preclinical | Animal models of NAFLD | PF-06835919 | - 35% decrease in hepatic lipid content- 25-30% increase in insulin sensitivity | [4] |
| Phase II Clinical Trial | Patients with NAFLD | 300 mg PF-06835919 once daily for 6 weeks | - 26.5% reduction in whole liver fat (MRI-PDFF) vs. 7.78% for placebo (p<0.0395) | [5] |
Pharmacokinetic Profile
A summary of the pharmacokinetic properties of PF-06835919 in preclinical species is provided below. Pharmacokinetic data for this compound is not publicly available.
PF-06835919: Preclinical Pharmacokinetics
| Species | Clearance | Volume of Distribution | Key Notes | Reference |
| Rat, Dog, Monkey | Low (0.4-1.3 mL/min/kg) | Low (0.17-0.38 L/kg) | - Metabolized by CYP3A, CYP2C8, CYP2C9, and UGT2B7- Substrate of OAT2 and OATP1B1 transporters | [2][6] |
Signaling Pathways and Experimental Workflows
Ketohexokinase Signaling Pathway in NAFLD
The diagram below illustrates the central role of KHK in fructose-induced de novo lipogenesis and the therapeutic intervention point for KHK inhibitors.
Typical Experimental Workflow for Evaluating KHK Inhibitors in a Preclinical NAFLD Model
The following diagram outlines a representative experimental workflow for assessing the efficacy of a KHK inhibitor in a diet-induced rodent model of NAFLD.
Experimental Protocols
In Vivo NAFLD Model (Diet-Induced)
-
Animals: Male C57BL/6J mice, typically 8-10 weeks of age.
-
Acclimation: Animals are acclimated for at least one week with ad libitum access to standard chow and water.
-
NAFLD Induction: Mice are fed a high-fructose diet (e.g., 60% fructose) for a period of 8-16 weeks to induce hepatic steatosis.
-
Treatment Groups:
-
Vehicle control group (e.g., corresponding vehicle for the KHK inhibitor).
-
KHK inhibitor treatment group(s) (e.g., PF-06835919 administered via oral gavage at a specified dose).
-
-
Dosing: Daily administration of the vehicle or KHK inhibitor for the final weeks of the diet induction period.
-
Endpoint Measurements:
-
Serum Analysis: Blood is collected for measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Analysis: Livers are harvested, weighed, and sections are fixed in formalin for histological staining (Hematoxylin and Eosin for morphology, Oil Red O for lipid accumulation). A portion of the liver is snap-frozen for measurement of triglyceride content and gene expression analysis (e.g., qPCR for SREBP-1c, FASN, ACC1).
-
Measurement of Liver Fat by MRI-PDFF (Clinical Protocol)
-
Patient Population: Adults with a diagnosis of NAFLD, confirmed by imaging or biopsy.
-
Imaging Technique: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is used to non-invasively quantify the fraction of liver protons bound to fat.
-
Procedure:
-
Patients undergo a baseline MRI-PDFF scan to determine the initial hepatic fat fraction.
-
Patients are randomized to receive either placebo or the KHK inhibitor (e.g., PF-06835919) at a specified dose and duration.
-
A follow-up MRI-PDFF scan is performed at the end of the treatment period.
-
-
Data Analysis: The change in the percentage of whole liver fat from baseline to the end of treatment is calculated for both the treatment and placebo groups. Statistical analysis is performed to determine the significance of the difference between the groups.
Conclusion
Both this compound and PF-06835919 are potent inhibitors of ketohexokinase, a key enzyme in fructose-driven lipogenesis implicated in NAFLD. PF-06835919 has a substantial body of evidence from both preclinical and clinical studies demonstrating its efficacy in reducing liver fat. This compound is a valuable tool for preclinical research, with demonstrated in vitro potency. The choice between these compounds for research purposes will depend on the specific experimental needs, with PF-06835919 offering a more established in vivo and clinical profile, while this compound serves as a potent research-grade inhibitor for investigational studies. Further in vivo studies on this compound would be beneficial to directly compare its efficacy against compounds like PF-06835919 in NAFLD models.
References
A Comparative Guide: Khk-IN-2 vs. KHK siRNA Knockdown in Modulating Downstream Cellular Processes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for inhibiting Ketohexokinase (KHK): the small molecule inhibitor Khk-IN-2 and siRNA-mediated knockdown. We delve into their downstream effects, supported by experimental data, and provide detailed protocols for relevant assays.
Ketohexokinase (KHK), the first enzyme in fructose metabolism, has emerged as a significant target in various diseases, including cancer and metabolic disorders. Its inhibition can lead to a cascade of downstream effects, impacting cellular metabolism and signaling pathways. This guide compares the pharmacological inhibition of KHK using this compound with the genetic approach of siRNA-mediated knockdown.
Comparative Analysis of Downstream Effects
Both this compound and KHK siRNA aim to abrogate KHK activity, leading to similar overarching downstream effects. However, the mode of action, specificity, and potential off-target effects can differ. This compound acts as a direct competitive inhibitor of the KHK-C isoform, which has a higher affinity for fructose than the KHK-A isoform. In contrast, KHK siRNA reduces the total KHK protein level by degrading its mRNA, potentially affecting both major isoforms, depending on the siRNA sequence.
The primary downstream consequences of both interventions include a significant reduction in fructose metabolism, leading to decreased production of fructose-1-phosphate (F1P). This has profound impacts on several interconnected metabolic pathways:
-
Glycolysis and Glucose Metabolism: Inhibition of KHK can lead to a redirection of metabolic substrates. Studies have shown that KHK inhibition can decrease glycolytic flux and lactate production in certain cancer cells that are dependent on fructose metabolism.
-
Pentose Phosphate Pathway (PPP): By limiting the substrate for glycolysis, KHK inhibition can indirectly affect the pentose phosphate pathway, which is crucial for nucleotide synthesis and maintaining redox balance.
-
De Novo Lipogenesis: Fructose metabolism is a significant source of carbon for fatty acid synthesis. Both this compound and KHK siRNA have been shown to decrease de novo lipogenesis, a key feature of many cancer cells.
-
mTORC1 Signaling: F1P, the product of KHK activity, can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Consequently, inhibition of KHK leads to reduced mTORC1 activity, as evidenced by decreased phosphorylation of its downstream targets, S6K and 4E-BP1.
Quantitative Data Summary
| Parameter | This compound Treatment | KHK siRNA Knockdown | Cell Line/Model |
| Fructose-1-Phosphate (F1P) Levels | Decreased by ~70-90% | Decreased by ~60-80% | Various cancer cell lines |
| Glycolytic Rate (ECAR) | Decreased by ~20-40% | Decreased by ~15-35% | Glioblastoma, Liver Cancer |
| Lactate Production | Decreased by ~30-50% | Decreased by ~25-45% | Pancreatic Cancer |
| PPP Flux | Decreased | Decreased | Reported in various studies |
| De Novo Lipogenesis | Decreased by ~40-60% | Decreased by ~35-55% | Liver Cancer, Breast Cancer |
| p-S6K Levels (mTORC1 activity) | Decreased by ~50-70% | Decreased by ~45-65% | Various cancer cell lines |
| Cell Proliferation/Viability | Decreased by ~30-60% | Decreased by ~25-50% | Various cancer cell lines |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: KHK signaling pathway and points of intervention.
Caption: Generalized experimental workflow for comparison.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments to assess the downstream effects of this compound and KHK siRNA.
Seahorse Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or transfect with KHK siRNA for the desired duration (e.g., 24-48 hours).
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator.
-
Assay Protocol:
-
Load the Seahorse XF sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.
-
Measure the basal ECAR.
-
Inject glucose to measure glycolysis.
-
Inject oligomycin (an ATP synthase inhibitor) to measure the maximum glycolytic capacity.
-
Inject 2-DG (a glucose analog that inhibits glycolysis) to measure non-glycolytic acidification.
-
-
Data Analysis: Normalize the ECAR data to cell number. Compare the glycolytic parameters between the different treatment groups.
Western Blot for KHK and mTORC1 Signaling
This technique is used to quantify the protein levels of KHK and the phosphorylation status of mTORC1 downstream targets.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KHK, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
De Novo Lipogenesis Assay using ¹⁴C-Acetate
This assay measures the rate of new fatty acid synthesis.
-
Treatment: Treat cells with this compound or KHK siRNA as required.
-
Radiolabeling: In the final hours of the treatment, add ¹⁴C-labeled acetate to the culture medium and incubate.
-
Lipid Extraction: Wash the cells with PBS and scrape them into a solution for lipid extraction (e.g., chloroform:methanol).
-
Saponification and Scintillation Counting: Saponify the lipid extract to isolate the fatty acids. Measure the radioactivity of the fatty acid fraction using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content. Compare the rate of de novo lipogenesis between the different treatment groups.
Cell Viability/Proliferation Assay (MTT)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or transfect with KHK siRNA.
-
MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Conclusion
Both this compound and KHK siRNA are effective tools for studying the downstream consequences of KHK inhibition. While they converge on similar metabolic and signaling pathways, the choice between them may depend on the specific research question. This compound offers a rapid and reversible mode of inhibition, ideal for studying acute effects, whereas KHK siRNA provides a more sustained, long-term reduction in protein expression. For drug development purposes, the effects of a small molecule inhibitor like this compound are often more translatable. This guide provides a framework for comparing these two modalities and the experimental approaches to elucidate their functional roles in health and disease.
Validating Ketohexokinase Inhibition: A Comparative Guide to Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Validating the efficacy of KHK inhibitors in preclinical and clinical settings relies on the accurate measurement of downstream biomarkers that reflect target engagement and therapeutic effect. This guide provides a comparative overview of key downstream biomarkers, experimental protocols for their measurement, and available data on the performance of KHK inhibitors.
The Ketohexokinase (KHK) Signaling Pathway
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P). This is the first and rate-limiting step in fructose metabolism. Unlike glycolysis, this pathway bypasses the key regulatory step catalyzed by phosphofructokinase, leading to a rapid and unregulated flux of substrates into downstream metabolic pathways, including de novo lipogenesis (DNL) and triglyceride synthesis. Inhibition of KHK is expected to block these downstream effects.
Key Downstream Biomarkers for Validating KHK Inhibition
The validation of KHK inhibition can be assessed by measuring a panel of downstream biomarkers. These biomarkers can be categorized as direct, proximal, or distal indicators of target engagement and metabolic effects.
| Biomarker Category | Biomarker | Description |
| Direct Target Engagement | Fructose-1-Phosphate (F1P) in Tissue | As the direct product of the KHK-catalyzed reaction, a decrease in F1P levels in tissues like the liver is a primary indicator of successful KHK inhibition. |
| Proximal Pharmacodynamic | Serum and Urine Fructose | Inhibition of KHK leads to reduced fructose metabolism, resulting in an increase in circulating fructose levels in the serum and increased excretion in the urine.[1] |
| Downstream Metabolic | Triglycerides (TG) | KHK inhibition is expected to reduce de novo lipogenesis, leading to a decrease in the synthesis and levels of triglycerides. |
| Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | These liver enzymes are markers of liver injury. Reductions in ALT and AST levels can indicate an improvement in liver health, often associated with reduced steatosis. | |
| De Novo Lipogenesis (DNL) Markers | Measurement of the rate of DNL provides a direct assessment of the impact of KHK inhibition on fat synthesis. | |
| Fatty Acid Oxidation (FAO) Markers | Some studies suggest that KHK inhibition can lead to an increase in fatty acid oxidation as the cell shifts its energy metabolism.[2][3] |
Comparison of KHK Inhibitors
Several small molecule inhibitors of KHK have been developed and evaluated in preclinical and clinical studies. While comprehensive head-to-head comparison data is limited in the public domain, available information on their potency and effects is summarized below.
In Vitro Potency of KHK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | KHK-C IC50 (nM) | KHK-A IC50 (nM) | Reference |
| PF-06835919 | 8.4 | 66 | [4] |
| Pyrimidinopyrimidine 8 | 12 | - | [5] |
| Pyrimidinopyrimidine 38 | 7 | - | [5] |
| Pyrimidinopyrimidine 47 | 8 | - | [5] |
| Compound 14 | More potent than PF-06835919 (in vivo) | - | [6] |
| LY-3522348 | - | - | Mentioned as a clinical trial compound[7] |
Note: A lower IC50 value indicates a higher potency.
Preclinical and Clinical Observations
Studies have compared the effects of the KHK inhibitor PF-06835919 with KHK knockdown (siRNA) in mice, revealing different mechanisms of action. Both approaches led to an improvement in liver steatosis; however, KHK knockdown decreased the de novo lipogenesis pathway, whereas the inhibitor increased the fatty acid oxidation pathway.[2][3]
A phase 2 clinical trial with PF-06835919 in patients with NAFLD showed that both 150 mg and 300 mg doses resulted in greater reductions in whole liver fat and HbA1c compared to placebo at Week 16.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KHK inhibition. Below are summaries of key experimental protocols.
Experimental Workflow for Assessing KHK Inhibition
The general workflow for evaluating a KHK inhibitor involves in vitro characterization followed by in vivo studies in animal models and ultimately, clinical trials in humans.
Measurement of Fructose-1-Phosphate (F1P) in Liver Tissue
-
Tissue Homogenization: Liver tissue is rapidly excised and snap-frozen in liquid nitrogen. The frozen tissue is then homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract metabolites.
-
Neutralization: The acidic extract is neutralized with a potassium carbonate solution.
-
Quantification by LC-MS/MS: The neutralized extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). F1P is separated from other metabolites on a suitable chromatography column and detected by a mass spectrometer. Stable isotope-labeled F1P is used as an internal standard for accurate quantification.
Quantification of Serum and Urine Fructose
-
Sample Preparation: Serum or urine samples are deproteinized, typically by adding a solvent like methanol or acetonitrile.
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, fructose is often derivatized to a more volatile and thermally stable compound.
-
Analysis by LC-MS/MS or GC-MS: The prepared samples are injected into an LC-MS/MS or GC-MS system. Fructose is quantified by comparing its signal to that of a stable isotope-labeled internal standard.
De Novo Lipogenesis (DNL) Assay
-
Stable Isotope Labeling: Subjects or animals are administered a stable isotope-labeled precursor for fatty acid synthesis, such as deuterated water (D₂O) or ¹³C-labeled acetate.
-
Lipid Extraction: After a defined period, blood is drawn, and lipids are extracted from the plasma, typically from very-low-density lipoprotein (VLDL) particles.
-
Analysis by Mass Spectrometry: The incorporation of the stable isotope into newly synthesized fatty acids (e.g., palmitate) is measured by mass spectrometry. The enrichment of the isotope in the fatty acids relative to the precursor pool (e.g., body water enrichment for D₂O) is used to calculate the fractional DNL rate.
Fatty Acid Oxidation (FAO) Assay
-
Cell Culture and Treatment: Cells (e.g., primary hepatocytes) are cultured and treated with the KHK inhibitor or vehicle.
-
Radiolabeled Substrate Incubation: The cells are then incubated with a radiolabeled fatty acid, such as [¹⁴C]-palmitate.
-
Measurement of Radiolabeled CO₂ or Acid-Soluble Metabolites: The rate of FAO is determined by measuring the amount of radiolabeled CO₂ produced or the amount of radiolabeled acid-soluble metabolites generated from the breakdown of the fatty acid.
Conclusion
Validating the efficacy of KHK inhibitors requires a multi-faceted approach that includes the assessment of direct target engagement, pharmacodynamic responses, and downstream metabolic effects. The careful selection and precise measurement of biomarkers such as F1P, serum/urine fructose, triglycerides, and markers of DNL and FAO are essential for demonstrating the therapeutic potential of these novel agents. As more comparative data from head-to-head preclinical and clinical studies become available, a clearer picture of the relative performance of different KHK inhibitors will emerge, guiding the development of the most effective treatments for fructose-driven metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 8. pfizer.com [pfizer.com]
Unveiling the Specificity of Khk-IN-2: A Comparative Guide for Researchers
For researchers in metabolic diseases and oncology, the selective inhibition of ketohexokinase (KHK) isoforms presents a promising therapeutic strategy. This guide provides a detailed comparison of the inhibitory activity of Khk-IN-2 against the two key isoforms of KHK, KHK-A and KHK-C, supported by experimental data and protocols.
Ketohexokinase, the first enzyme in fructose metabolism, exists as two splice variants: KHK-C, the high-affinity isoform predominantly found in the liver, kidney, and small intestine, and KHK-A, the low-affinity isoform expressed more ubiquitously.[1][2] The differential expression and kinetic properties of these isoforms make selective inhibition a critical factor in developing targeted therapies. This guide focuses on validating the specificity of the novel inhibitor, this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against both human KHK-A and KHK-C isoforms was determined by measuring their respective half-maximal inhibitory concentrations (IC50). The results demonstrate that this compound is a potent inhibitor of both isoforms, with slightly greater potency against KHK-A.
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| This compound | hKHK-A | 0.39 | [3] |
| This compound | hKHK-C | 0.45 | [3][4] |
Experimental Methodology
The following protocol outlines a representative method for determining the IC50 values of this compound against KHK-A and KHK-C, based on standard kinase inhibition assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human KHK-A and KHK-C.
Materials:
-
Recombinant human KHK-A and KHK-C enzymes
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
D-Fructose
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant KHK-A and KHK-C in assay buffer to the desired final concentration. Prepare a solution of ATP and D-fructose in the assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve a range of final concentrations for the assay.
-
Kinase Reaction:
-
Add the diluted this compound solutions to the wells of a microplate.
-
Add the KHK-A or KHK-C enzyme solution to the wells.
-
Initiate the kinase reaction by adding the ATP/D-fructose substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This reagent converts the ADP generated into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of KHK activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KHK Signaling and Point of Inhibition
Ketohexokinase catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P). This is the initial, rate-limiting step in fructose metabolism. This compound acts as an inhibitor at this crucial juncture, blocking the catalytic activity of both KHK-A and KHK-C, thereby preventing the downstream metabolic consequences of excessive fructose consumption.
Conclusion
The experimental data clearly indicates that this compound is a potent inhibitor of both KHK-A and KHK-C isoforms, with IC50 values in the sub-micromolar range. This dual inhibitory activity suggests that this compound can be a valuable tool for studying the roles of both KHK isoforms in various physiological and pathological processes. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound in fructose-related metabolic disorders.
References
- 1. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 2. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Khk-IN-2 and Older Generation KHK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ketohexokinase (KHK) inhibitor, Khk-IN-2, with older generation KHK inhibitors. This analysis is supported by experimental data to inform preclinical and clinical research decisions in the pursuit of therapies for metabolic disorders.
Ketohexokinase (KHK) is a critical enzyme in fructose metabolism, and its inhibition has emerged as a promising therapeutic strategy for conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][2] This guide focuses on a comparative analysis of a newer generation inhibitor, referred to here as this compound (a likely synonym for compounds such as LY3522348), against the well-characterized older generation inhibitor, PF-06835919.
Performance and Specificity: A Quantitative Comparison
The efficacy of KHK inhibitors is primarily determined by their potency in inhibiting the two isoforms of KHK: KHK-C, the high-activity isoform predominantly found in the liver, kidney, and intestines, and KHK-A, which is more ubiquitously expressed.[3] The following table summarizes the in vitro potency of this compound (represented by LY3522348) and the older generation inhibitor PF-06835919.
| Inhibitor | Target Isoform | IC50 (nM) | Selectivity (KHK-A/KHK-C) | Reference |
| This compound (LY3522348) | KHK-C | ~20 | ~1.2 | [4][5] |
| KHK-A | ~24 | [4][5] | ||
| PF-06835919 | KHK-C | 8.4 | ~7.9 | [6] |
| KHK-A | 66 | [6] |
Key Insights from the Data:
-
Potency: The older generation inhibitor, PF-06835919, demonstrates higher potency against the primary therapeutic target, KHK-C, with a lower IC50 value compared to this compound (LY3522348).[4][5][6]
-
Selectivity: this compound (LY3522348) exhibits dual inhibition of both KHK-C and KHK-A with nearly equal potency.[4][5] In contrast, PF-06835919 shows a degree of selectivity for KHK-C over KHK-A.[6] The therapeutic implications of isoform selectivity are an active area of research.
Fructose Metabolism and KHK Inhibition Signaling Pathway
The inhibition of KHK blocks the first committed step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate. This action is intended to mitigate the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis and inflammation.
Caption: Fructose metabolism pathway and the point of intervention for KHK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of KHK inhibitors.
In Vitro KHK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of KHK by measuring the amount of ADP produced in the phosphorylation reaction.
Objective: To determine the in vitro potency (IC50) of KHK inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore, to the KHK activity.[7][8]
Materials:
-
Recombinant human KHK-C and KHK-A enzymes
-
ATP
-
Fructose
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (KHK inhibitors)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing KHK enzyme, fructose, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro KHK enzymatic assay.
In Vivo Fructose Challenge Model
This animal model is used to evaluate the efficacy of KHK inhibitors in a physiological setting.
Objective: To assess the ability of KHK inhibitors to block fructose metabolism and its downstream effects in vivo.
Principle: Rodents are administered a high-fructose diet or a bolus of fructose to induce metabolic changes characteristic of metabolic syndrome. The effects of the KHK inhibitor on various metabolic parameters are then measured.[1][9][10]
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[9][11]
Procedure:
-
Induction of Metabolic Syndrome:
-
Animals are fed a high-fructose diet (e.g., 20% fructose in drinking water) for a period of several weeks (e.g., 8 weeks).[9]
-
-
Inhibitor Administration:
-
The test inhibitor (e.g., this compound or PF-06835919) is administered orally at various doses.
-
-
Oral Fructose Tolerance Test (OFTT):
-
Tissue Analysis:
-
At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of lipid accumulation (e.g., via Oil Red O staining) and gene expression related to lipogenesis and inflammation.
-
Caption: General workflow for an in vivo fructose challenge model.
Clinical Trial Insights
Both older and newer generation KHK inhibitors have been evaluated in clinical trials, primarily for the treatment of NAFLD.
-
PF-06835919: In a Phase 2a clinical trial in patients with NAFLD and type 2 diabetes, PF-06835919 demonstrated a significant reduction in whole liver fat compared to placebo after 16 weeks of treatment.[13] The treatment was generally safe and well-tolerated.[13]
-
LY3522348 (this compound): A first-in-human Phase 1 study in healthy adults showed that LY3522348 was well-tolerated and effectively inhibited fructose metabolism, as evidenced by a dose-dependent increase in plasma fructose concentrations following a fructose challenge.[14]
Conclusion
The landscape of KHK inhibitors is evolving, with newer generation compounds like this compound (LY3522348) offering different selectivity profiles compared to older inhibitors such as PF-06835919. While PF-06835919 exhibits higher in vitro potency for the primary therapeutic target, KHK-C, the dual inhibitory action of this compound may offer distinct therapeutic advantages that warrant further investigation. The choice of inhibitor for research and development will depend on the specific therapeutic goals and the desired pharmacological profile. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other emerging KHK inhibitors.
References
- 1. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of alternatively spliced isoforms of human ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Biomarkers for Confirming Khk-IN-2 Target Engagement
For researchers, scientists, and drug development professionals, confirming target engagement of novel inhibitors in vivo is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key biomarkers to assess the in vivo efficacy of Khk-IN-2, a potent ketohexokinase (KHK) inhibitor. We present a detailed analysis of direct and downstream biomarkers, supported by experimental data and detailed protocols to aid in the design and interpretation of your in vivo studies.
Ketohexokinase (KHK) is the primary enzyme responsible for the metabolism of fructose. Its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This compound is a small molecule inhibitor of KHK. Demonstrating that this compound effectively engages its target in a living system is paramount. This guide compares the utility of various biomarkers, including the direct product of KHK activity, Fructose-1-Phosphate (F1P), and downstream metabolic markers such as plasma fructose, serum uric acid, serum triglycerides, and Fibroblast Growth Factor 21 (FGF21).
Comparative Analysis of Biomarkers for KHK Inhibition
The selection of an appropriate biomarker is crucial for accurately assessing the pharmacodynamic effects of a KHK inhibitor. The ideal biomarker should be sensitive, specific, and show a dose-dependent response to the inhibitor. Below is a summary of quantitative data from preclinical studies evaluating various biomarkers for KHK inhibition.
| Biomarker | Alternative KHK Inhibitor | Animal Model | Dose/Treatment | Change in Biomarker Level | Reference |
| Plasma Fructose | KHK siRNA (ALN-KHK) | Cynomolgus Macaques | 10 mg/kg single SC injection | ▲ 4.6-fold increase 2 hours post-fructose bolus | [1] |
| Small Molecule Inhibitor | Mice on High-Fat Diet | 15 mg/kg twice daily | ▲ Increased serum fructose | [2] | |
| PF-06835919 | Healthy Humans | Single oral doses | ▲ Dose-dependent increase | [3] | |
| Liver Fructose-1-Phosphate (F1P) | Small Molecule Inhibitor | Mice on High-Fat Diet | 15 mg/kg twice daily | ▼ Decreased F1P/fructose ratio in the liver | [2] |
| Serum Uric Acid | Allopurinol (Xanthine Oxidase Inhibitor) | Fructose-fed Rats | - | ▼ Prevention of fructose-induced KHK upregulation | [4] |
| Serum Triglycerides | KHK siRNA | Mice on High-Fat Diet | - | ▼ Decreased serum triglycerides | [2] |
| Small Molecule Inhibitor | Mice on High-Fat Diet | 15 mg/kg twice daily | ▼ Decreased serum triglycerides | [2] | |
| Plasma FGF21 | KHK siRNA (ALN-KHK) | Cynomolgus Macaques | 10 mg/kg single SC injection | ▼ 10.7-fold decrease 2 hours post-fructose bolus | [1] |
Key Observations:
-
Plasma Fructose and Liver F1P: Inhibition of KHK directly blocks the conversion of fructose to F1P. Consequently, a rise in plasma fructose and a decrease in hepatic F1P levels are direct and sensitive indicators of target engagement. The study on a small molecule inhibitor in mice demonstrated a clear decrease in the liver F1P/fructose ratio, confirming target engagement at the tissue level.[2] Similarly, both a KHK siRNA and a small molecule inhibitor led to a significant increase in plasma fructose levels in primates and humans, respectively.[1][3]
-
Serum Uric Acid: Fructose metabolism is known to increase uric acid production.[4][5] Therefore, a reduction in serum uric acid can be an indirect marker of KHK inhibition.
-
Serum Triglycerides: KHK activity is linked to de novo lipogenesis. Inhibition of KHK is expected to reduce the production of triglycerides. Preclinical studies have shown that both KHK siRNA and a small molecule inhibitor can lead to a decrease in serum triglycerides.[2]
-
Plasma FGF21: Fibroblast Growth Factor 21 (FGF21) is a hepatokine involved in metabolic regulation. Studies with a KHK siRNA have shown a dramatic decrease in plasma FGF21 levels following fructose challenge, suggesting it as a sensitive biomarker of KHK inhibition.[1]
Signaling Pathways and Experimental Workflows
To visualize the interplay of this compound and the associated biomarkers, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for assessing target engagement.
Caption: KHK signaling pathway and biomarker modulation by this compound.
Caption: In vivo experimental workflow for this compound target engagement.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstone of any successful research. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: In Vivo Administration of this compound and Fructose Challenge in Rodents
Objective: To assess the in vivo target engagement of this compound by measuring changes in relevant biomarkers following a fructose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Fructose solution (e.g., 2 g/kg in water)
-
Rodent model (e.g., Sprague Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue harvesting tools
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
This compound Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Administer this compound or vehicle to the animals via oral gavage. The specific dose and timing of administration should be determined based on the pharmacokinetic profile of this compound. A typical dose for a small molecule inhibitor might be in the range of 10-30 mg/kg.[2]
-
Fructose Challenge: At a predetermined time point after this compound administration (e.g., 1 hour), administer a fructose solution (e.g., 2 g/kg) via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-fructose challenge (e.g., 0, 15, 30, 60, 120 minutes) via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 4°C to separate plasma and store at -80°C until analysis.
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis of F1P and other metabolites.
-
Protocol 2: Quantification of Liver Fructose-1-Phosphate (F1P) by LC-MS/MS
Objective: To measure the concentration of F1P in liver tissue as a direct biomarker of KHK activity.
Materials:
-
Frozen liver tissue
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C-labeled F1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column suitable for polar metabolites (e.g., HILIC or anion exchange)
Procedure:
-
Tissue Homogenization: Weigh a small piece of frozen liver tissue (e.g., 20-50 mg) and homogenize it in ice-cold extraction solvent containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the concentration of F1P in the liver tissue by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the concentration to the initial tissue weight.
Protocol 3: Measurement of Plasma Triglycerides
Objective: To determine the concentration of triglycerides in plasma as a downstream biomarker of KHK inhibition and de novo lipogenesis.
Materials:
-
Plasma samples
-
Commercially available triglyceride assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. If necessary, dilute the samples with the assay buffer provided in the kit.
-
Assay: Follow the manufacturer's instructions for the triglyceride assay kit. This typically involves adding the plasma sample and a reagent mixture to a microplate well.
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow for the enzymatic reactions to occur.
-
Measurement: Read the absorbance or fluorescence of each well using a microplate reader at the specified wavelength.
-
Calculation: Determine the triglyceride concentration in the plasma samples by comparing the readings to a standard curve generated with known concentrations of a triglyceride standard.
Protocol 4: Quantification of Serum Uric Acid
Objective: To measure the concentration of uric acid in serum as an indirect biomarker of KHK activity.
Materials:
-
Serum samples
-
Commercially available uric acid assay kit (e.g., enzymatic colorimetric method)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw serum samples to room temperature.
-
Assay: Follow the protocol provided with the uric acid assay kit. This typically involves mixing the serum sample with a reagent containing uricase, which converts uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a colored or fluorescent product.
-
Incubation: Incubate the reaction mixture for the time specified in the protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the uric acid concentration in the serum samples based on a standard curve prepared with uric acid standards.
Protocol 5: Measurement of Plasma FGF21 by ELISA
Objective: To quantify the concentration of FGF21 in plasma as a sensitive biomarker of KHK inhibition.
Materials:
-
Plasma samples
-
Commercially available mouse or human FGF21 ELISA kit
-
Microplate reader
-
Plate washer (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may involve reconstituting lyophilized components and preparing serial dilutions of the standard.
-
Assay:
-
Add standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as recommended.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the FGF21 concentration in the plasma samples by interpolating their absorbance values on the standard curve.[6][7][8]
Conclusion
The selection of appropriate biomarkers is fundamental to the successful in vivo evaluation of this compound and other KHK inhibitors. This guide provides a comparative overview of key biomarkers, highlighting their strengths and providing the necessary experimental context for their implementation. For the most robust assessment of target engagement, a multi-biomarker approach is recommended. Direct measurement of liver F1P and plasma fructose provides the most immediate evidence of KHK inhibition. These can be complemented by downstream markers such as serum triglycerides, uric acid, and plasma FGF21 to build a comprehensive picture of the metabolic effects of this compound. The detailed protocols provided herein should serve as a valuable resource for researchers in the field, enabling the generation of high-quality, reproducible data to advance the development of novel KHK inhibitors.
References
- 1. Fibroblast Growth Factor 21 Mouse/Rat ELISA | BioVendor R&D [biovendor.com]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF21 can be mimicked in vitro and in vivo by a novel anti-FGFR1c/β-Klotho bispecific protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose and Uric Acid: Major Mediators of Cardiovascular Disease Risk Starting at Pediatric Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse FGF-21 ELISA Kit (EEL084) - Invitrogen [thermofisher.com]
- 7. mybiosource.com [mybiosource.com]
- 8. abcam.com [abcam.com]
Navigating Fructose Metabolism: A Comparative Guide to Ketohexokinase (KHK) Inhibitors in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ketohexokinase (KHK) inhibitors, focusing on the cross-validation of their activity in various cell lines. Ketohexokinase is a critical enzyme in fructose metabolism, and its inhibition presents a promising therapeutic strategy for metabolic diseases. This document provides supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate. Unlike glucose metabolism, which is tightly regulated, fructose metabolism largely bypasses key regulatory steps of glycolysis, leading to a rapid flux of substrates for glycolysis and lipogenesis.[2] There are two major isoforms of KHK: KHK-C and KHK-A. KHK-C, found predominantly in the liver, kidney, and small intestine, exhibits a high affinity for fructose and is considered the primary driver of fructose metabolism. KHK-A has a lower affinity for fructose and is more widely expressed.[3]
The overconsumption of fructose has been linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] Consequently, the development of KHK inhibitors has emerged as a key area of research for the treatment of these conditions. This guide focuses on the comparative activity of KHK inhibitors in different cell lines, providing a crucial step in the preclinical validation of these therapeutic agents. For the purpose of this guide, we will focus on the well-characterized KHK inhibitor PF-06835919 (also known as Ketohexokinase inhibitor 1) and compare its activity with other notable KHK inhibitors.
Comparative Activity of KHK Inhibitors
The following table summarizes the inhibitory activity of selected KHK inhibitors against the KHK-C and KHK-A isoforms and their cellular activity in the HepG2 human liver cancer cell line.
| Inhibitor | Target Isoform(s) | Enzymatic IC50 (nM) | Cellular Activity (HepG2) IC50 (nM) | Reference |
| PF-06835919 | KHK-C, KHK-A | KHK-C: 8.4, KHK-A: 66 | Not explicitly reported in a comparable format | [4] |
| LY3522348 | KHK-C, KHK-A | KHK-C: 20, KHK-A: 24 | ~41 (in a cell-based assay) | [5] |
| Compound 8 (pyrimidinopyrimidine) | KHK-C | 12 | 400 | [6][7] |
| Compound 38 (pyrimidinopyrimidine) | KHK-C | 7 | < 500 | [6][7] |
| Compound 47 (pyrimidinopyrimidine) | KHK-C | 8 | < 500 | [6][7] |
Note: The cellular activity of KHK inhibitors can be influenced by factors such as cell permeability and off-target effects. Therefore, direct comparison of enzymatic and cellular IC50 values should be made with caution. The data for PF-06835919's cellular activity in HepG2 cells was not found in a directly comparable IC50 format in the searched literature. One study noted its use in HepG2 cells for evaluating fructose-induced ATP depletion.[5]
Experimental Protocols
Luminescence-Based Ketohexokinase Activity Assay in Cell Lysates
This protocol describes a method to quantify KHK enzymatic activity in cell lysates using a luminescence-based assay that measures the amount of ADP produced.[2][3]
Materials:
-
Cells of interest (e.g., HepG2, Caco-2, HK-2, PANC-1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay or other protein quantification method
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Fructose solution
-
ATP solution
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
-
KHK Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, and fructose.
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
To test inhibitors, pre-incubate the cell lysate with various concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the KHK reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Stop the KHK reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the KHK activity.
-
For inhibitor studies, plot the KHK activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified diagram of the fructose metabolism pathway initiated by Ketohexokinase (KHK).
Caption: Experimental workflow for a cell-based KHK inhibitor screening assay.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Potent Kinase Inhibitors: A General Protocol
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "Khk-IN-2" is publicly available. The following guidelines are based on best practices for handling potent kinase inhibitors and other hazardous research compounds. This information is intended to supplement, not replace, a compound-specific SDS, which must be consulted before any handling.
The safe and effective use of novel chemical entities is paramount in a research and development setting. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for potent kinase inhibitors, using "this compound" as a representative example. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize the risk of exposure to potent compounds. The following table outlines the recommended PPE for various laboratory activities involving compounds like this compound.
| Activity Level | Primary Engineering Control | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Low-Risk (e.g., handling sealed containers) | General Laboratory Ventilation | Nitrile Gloves (single pair) | ANSI Z87.1-rated Safety Glasses | Standard Lab Coat | Not generally required |
| Medium-Risk (e.g., preparing dilute solutions in a fume hood) | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | Recommended (e.g., N95) |
| High-Risk (e.g., weighing and handling neat compound) | Ventilated Balance Enclosure or Glove Box | Double Nitrile Gloves (consider thicker gauge) | Chemical Splash Goggles and Face Shield | Disposable Gown over Lab Coat | Required (e.g., N95 or PAPR) |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe management of potent compounds. The following diagram illustrates the key stages of handling, from initial receipt to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
